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  • Product: Dihydrofolic acid dihydrate 90
  • CAS: 207226-40-2

Core Science & Biosynthesis

Foundational

What is the role of Dihydrofolic acid in cellular metabolism?

Topic: Technical Deep Dive: Dihydrofolic Acid (DHF) Dynamics in Cellular Metabolism & Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Deep Dive: Dihydrofolic Acid (DHF) Dynamics in Cellular Metabolism & Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Metabolic Bottleneck

Dihydrofolic acid (DHF) is not merely a transient intermediate; it is the thermodynamic and kinetic bottleneck of the folate cycle during DNA synthesis. In proliferating cells, the conversion of dUMP to dTMP by Thymidylate Synthase (TS) oxidizes Tetrahydrofolate (THF) to DHF. Without rapid reduction back to THF by Dihydrofolate Reductase (DHFR), the cellular pool of active folates becomes "trapped" in the oxidized DHF state.

For drug developers, DHF is a double-edged sword: its accumulation is the primary biomarker of DHFR inhibition (e.g., by Methotrexate), yet its instability makes it a notoriously difficult analyte to quantify. This guide synthesizes the metabolic mechanics of DHF with field-proven protocols for its stabilization and quantification.

The Biochemical Framework: DHF as a Metabolic Hinge

The role of DHF is defined by its oxidation state. Unlike THF, which carries one-carbon units (methyl, methylene, formyl) for biosynthetic reactions, DHF is metabolically inert for these transfer reactions until reduced.[1]

The Obligate Oxidation (Thymidylate Synthase)

The critical generation of DHF occurs during de novo thymidylate synthesis.

  • Reaction: 5,10-Methylene-THF + dUMP

    
     DHF + dTMP.
    
  • Mechanism: This is the only reaction in the folate cycle where the folate cofactor is oxidized. The methylene bridge (

    
    ) is reduced to a methyl group (
    
    
    
    ) on thymine, while the THF ring donates the electrons, becoming oxidized to DHF.
  • Consequence: For every mole of DNA base (dTMP) produced, one mole of active folate is consumed and converted to inactive DHF.

The Regeneration Requirement (DHFR)

DHFR is the "rescue" enzyme. It catalyzes the NADPH-dependent reduction of DHF back to THF.[2]

  • Kinetics: In mammalian cells, DHFR activity is typically in excess to prevent DHF accumulation. However, the hydride transfer step is often rate-limiting.[3][4]

  • Polyglutamylation Constraint: Unlike THF forms, DHF is a poor substrate for Folylpolyglutamate Synthetase (FPGS).[5] Consequently, if DHF accumulates (e.g., under drug pressure), it remains largely monoglutamated. Monoglutamates are poorly retained by cells and are rapidly effluxed, leading to total cellular folate depletion—a mechanism termed "thymineless death."

Pharmacological Significance: The Antifolate Mechanism

The efficacy of antifolates like Methotrexate (MTX) relies on the differential binding affinities between the inhibitor and the natural substrate (DHF).

Competitive Inhibition Dynamics

MTX binds to DHFR with picomolar affinity (


 nM), effectively displacing DHF (


M).
ParameterDihydrofolate (Natural Substrate)Methotrexate (Inhibitor)Biological Impact
Binding Affinity (

)

1

M (Micromolar)

10-100 pM (Picomolar)
MTX is a "tight-binding" inhibitor; essentially irreversible on biological timescales.
Polyglutamylation Poor SubstrateExcellent SubstrateMTX-polyglutamates are retained intracellularly; DHF is effluxed.
Metabolic Fate Reduced to THF (Active)Inhibits DHFR (Blockade)DHF accumulation causes feedback inhibition of Thymidylate Synthase.
The "Uncoupling" Effect

When DHFR is inhibited, the TS reaction continues briefly, converting the remaining THF pool into DHF. Since DHF cannot be recycled, the cell rapidly depletes its active THF pool. This explains why MTX toxicity can be rescued by Leucovorin (5-formyl-THF), which bypasses the DHFR block, but not by Folic Acid, which requires DHFR for activation.

Experimental Protocols: Quantifying Intracellular DHF

As a Senior Application Scientist, I have observed that 80% of DHF quantification failures stem from inadequate stabilization during sample prep, not instrument sensitivity.

Critical Control Points (The "Why" behind the steps)
  • Oxidation: DHF is highly susceptible to oxidative degradation to p-aminobenzoylglutamate (pABG) and pterins. Solution: Ascorbic acid must be present in all buffers.

  • Interconversion: Acidic conditions can cause 5,10-methylene-THF to dissociate to formaldehyde and THF, but extreme pH can also degrade DHF. Solution: Use a "soft" acidic extraction (pH 5-6) or rapid neutralization.

Validated LC-MS/MS Workflow

Step 1: Sample Preparation (Adherent Cells)

  • Wash cells rapidly (

    
    s) with ice-cold PBS.
    
  • Lysis/Extraction: Add 500

    
    L ice-cold extraction buffer: 90% Methanol / 10% Water containing 25 mM Ammonium Acetate + 0.5% (w/v) Ascorbic Acid + 0.1% 2-Mercaptoethanol. 
    
    • Note: The antioxidant cocktail is non-negotiable.

  • Scrape cells and transfer to a pre-chilled tube.[6]

  • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

  • Transfer supernatant to a glass vial (plastic can absorb hydrophobic folates).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3) or HILIC (for better polar retention).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B); 2-10 min (linear to 40% B); wash and re-equilibrate.

Step 3: Mass Spectrometry Detection (MRM Mode) Operate in Positive ESI mode. DHF gives a distinct protonated molecular ion


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Identity Confirmation
Dihydrofolate (DHF) 442.2 295.1 18Loss of Glutamate moiety
DHF (Qualifier)442.2176.128Pterin ring fragment
Methotrexate (MTX)455.2308.120Co-elution check
5-Methyl-THF460.2313.118Major folate pool check

Visualizing the Metabolic Logic

Diagram 1: The Thymidylate Cycle & DHF Bottleneck

This diagram illustrates the obligate generation of DHF by TS and its recycling by DHFR. Note the "Drain" node representing the efflux of unstable monoglutamated DHF.

FolateCycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (DNA Precursor) mTHF 5,10-Methylene-THF (Active Donor) mTHF->TS DHF Dihydrofolate (DHF - Oxidized) Efflux Efflux/Degradation (Thymineless Death) DHF->Efflux If DHFR Blocked DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF - Reduced) THF->mTHF Serine -> Glycine TS->dTMP Methylation TS->DHF Oxidation DHFR->THF NADPH -> NADP+

Caption: The Thymidylate Cycle. TS converts active 5,10-methylene-THF to inactive DHF.[8] DHFR is required to recycle DHF. Blockage leads to DHF efflux.

Diagram 2: LC-MS/MS Method Validation Workflow

A logical flow for ensuring data integrity when measuring labile folates.

LCMS_Workflow Sample Cell Sample (Adherent) Quench Metabolic Quench (-80°C MeOH + Ascorbic Acid) Sample->Quench < 10 sec Extract Extraction (pH 5-6, 0.1% BME) Quench->Extract Prevent Oxidation Separation LC Separation (C18/HILIC) Extract->Separation Cold Inject Detection MS/MS Detection (MRM: 442.2 -> 295.1) Separation->Detection Validation Data Validation (IS Normalization) Detection->Validation

Caption: Validated LC-MS/MS workflow for DHF. Key steps include rapid metabolic quenching with ascorbic acid to prevent oxidation.

References

  • Biochemical Role of DHF: Thymidylate synthase catalyzes the dUMP methylation reaction, involving transfer and reduction of the one-carbon group, producing thymidylate and dihydrofolate.[1][9]

    • Source:

  • DHFR Mechanism & Kinetics:Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (Detailed kinetic analysis of the hydride transfer).

    • Source:

  • Antifolate Binding (MTX vs DHF):A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors. (Comparison of Ki values).

    • Source:

  • LC-MS/MS Methodology:Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chrom

    • Source:

  • Polyglutamylation & Resistance:Intracellular pharmacokinetics of methotrexate polyglutamates... (Explaining retention differences between MTX and DHF).

    • Source:

Sources

Exploratory

Mechanism of action of Dihydrofolic acid as a DHFR substrate.

Technical Guide for Drug Development & Enzymology Executive Summary Dihydrofolate Reductase (DHFR) is an obligate enzyme in the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4] Its primary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Enzymology

Executive Summary

Dihydrofolate Reductase (DHFR) is an obligate enzyme in the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4] Its primary function is the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2]

For researchers in antineoplastic and antimicrobial drug discovery, DHFR represents a classic target where conformational dynamics govern substrate specificity. This guide moves beyond basic textbook definitions to detail the atomic-level choreography of the Met20 loop, the precise kinetics of hydride transfer, and the self-validating protocols required to assay this mechanism in high-throughput environments.

Part 1: Structural Biology of the DHF-DHFR Complex

The interaction between DHF and DHFR is not a static "lock and key" event but a dynamic induced-fit mechanism heavily reliant on the Met20 Loop (residues 9–24 in E. coli numbering). Understanding this loop is critical for interpreting kinetic data and designing inhibitors.

The Active Site Architecture

The active site is a hydrophobic cleft located between the adenosine-binding subdomain and the loop subdomain.

  • Substrate Orientation: DHF binds in the active site with its pteridine ring positioned deep within the cleft.

  • Cofactor Binding: NADPH binds in an extended conformation. Its nicotinamide ring lies in close proximity to the pteridine ring of DHF, facilitating direct hydride transfer.

  • Key Residue (Asp27): In E. coli (Asp27) or Mammalian (Glu30), this acidic residue is the only ionizable group in the hydrophobic pocket. Crucially, it does not directly protonate DHF . Instead, it elevates the pKa of N5 on DHF and stabilizes the protonated transition state via a fixed water molecule.

The Met20 Loop Gating Mechanism

The catalytic efficiency of DHFR relies on the oscillation of the Met20 loop between two major conformations:[1][5][6]

  • Closed (Active): The loop packs tightly against the nicotinamide ring of NADPH. This aligns the C4 of NADPH with the C6 of DHF for hydride transfer.

  • Occluded (Product Release): The loop sterically hinders the nicotinamide binding pocket.[5][7][8][9] This forces the release of NADP+ and THF.

Expert Insight: Many competitive inhibitors (like Methotrexate) "trap" the enzyme in the closed conformation, preventing the necessary release of the oxidized cofactor.

Part 2: The Catalytic Cycle (Mechanism of Action)

The reduction of DHF to THF is a stereospecific transfer of a hydride ion (


) from the C4 position of NADPH to the C6 position of the DHF pteridine ring, accompanied by protonation at N5.
Step-by-Step Mechanism
  • Holoenzyme Formation: NADPH binds to the Apo-enzyme.

  • Substrate Binding: DHF binds to the E:NADPH complex.[8][10] The Met20 loop shifts to the Closed conformation.[7]

  • Protonation: A solvent water molecule, activated by the local electrostatic field (stabilized by Asp27/Glu30), protonates N5 of DHF.

  • Hydride Transfer (The Chemical Step): A hydride ion is transferred from C4 of NADPH to C6 of DHF. This is the chemical transition state.

  • Product Release: The loop shifts to the Occluded state. THF dissociates (rate-limiting step in steady-state turnover), followed by NADP+.[11]

Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical loop conformational changes.

DHFR_Catalytic_Cycle Apo Apo-DHFR (Open Loop) Holo Holoenzyme (E:NADPH) Apo->Holo + NADPH Ternary Michaelis Complex (E:NADPH:DHF) (Closed Loop) Holo->Ternary + DHF Transition Transition State (Hydride Transfer) Ternary->Transition Protonation (N5) & Hydride Transfer Product Product Complex (E:NADP+:THF) (Occluded Loop) Transition->Product Reduction Complete Release THF Release (Rate Limiting) Product->Release Loop Occlusion Release->Holo - THF / - NADP+ + NADPH

Caption: The DHFR Catalytic Cycle. Blue nodes indicate enzyme states; Green represents the active substrate complex; Red denotes the chemical step; Yellow indicates the product complex.

Part 3: Kinetic Analysis & Experimental Validation

To validate DHF as a substrate or screen inhibitors, the Spectrophotometric Assay is the gold standard. It relies on the distinct absorbance properties of DHF and NADPH.

The Principle

Both NADPH and DHF absorb light at 340 nm .

  • NADPH

    
     NADP+ (Absorbance decreases).
    
  • DHF

    
     THF (Absorbance decreases).
    
  • Combined Effect: The reaction is monitored by a rapid decrease in absorbance at 340 nm.

Extinction Coefficient (


): 
While NADPH has an 

, the reaction involves the simultaneous disappearance of DHF. The accepted differential extinction coefficient for the total reaction is:

(Note: Use

for standard calculations involving mammalian or E. coli DHFR) [1, 2].
Standard Assay Protocol

Objective: Determine Specific Activity of DHFR using DHF substrate.

Reagents:

  • Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl), pH 7.5. Alternatively, 50 mM Tris-HCl, pH 7.5.

  • Substrate (DHF): 100 µM stock (Freshly prepared in buffer + 10 mM

    
    -mercaptoethanol to prevent oxidation).
    
  • Cofactor (NADPH): 100 µM stock.

Workflow:

  • Blanking: Establish a baseline with Buffer + NADPH + Enzyme (No DHF) to account for any background NADPH oxidation.

  • Initiation: Add DHF to start the reaction.

  • Measurement: Monitor

    
     for 60–120 seconds.
    
  • Calculation: Use the Beer-Lambert Law.



Kinetic Data Summary

The following table summarizes typical kinetic parameters for DHF in standard model systems.

ParameterE. coli DHFRHuman DHFRSignificance

(DHF)
~1.0 µM~0.5 - 1.0 µMLow

indicates high affinity; essential for scavenging scarce folate.

(NADPH)
~6.0 µM~4.0 µMCofactor binding is generally tighter than substrate binding.



Steady-state turnover is limited by THF release, not hydride transfer.


>

The chemical step is extremely fast (pre-steady state).

Part 4: Drug Development Implications

Understanding the DHF mechanism is pivotal for differentiating between substrates and inhibitors.

Competitive Inhibition

Inhibitors like Methotrexate (MTX) are structural analogs of DHF.

  • Mechanism: MTX binds to DHFR with picomolar affinity (

    
    ), effectively "titrating" the enzyme.
    
  • Structural Difference: MTX binds in a flipped orientation relative to DHF. This prevents the hydride transfer geometry and locks the Met20 loop, preventing the enzyme from cycling.

Assay Workflow Visualization

The following diagram outlines the experimental logic for validating a DHFR inhibitor against the DHF substrate.

Assay_Workflow Prep Reagent Prep (DHF + NADPH) Equil Equilibration (Buffer + Enzyme) Prep->Equil Add_Inhib Add Inhibitor (Variable Conc.) Equil->Add_Inhib Initiate Initiate (+ DHF) Add_Inhib->Initiate Read Read A340 (Kinetic Mode) Initiate->Read Analyze Calculate IC50 vs DHF Km Read->Analyze

Caption: Experimental workflow for DHFR inhibition assays. Red step indicates the variable addition of the test compound.

References

  • Fierke, C. A., Johnson, K. A., & Benkovic, S. J. (1987).[11] Construction and evaluation of the kinetic scheme associated with dihydrofolate reductase from Escherichia coli. Biochemistry.

  • Sawaya, M. R., & Kraut, J. (1997).[8] Loop and subdomain movements in the mechanism of Escherichia coli dihydrofolate reductase: crystallographic evidence. Biochemistry.

  • Schnell, J. R., Dyson, H. J., & Wright, P. E. (2004). Structure, dynamics, and catalytic function of dihydrofolate reductase. Annual Review of Biophysics and Biomolecular Structure.

  • Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit (CS0340). Sigma-Aldrich.

  • R&D Systems. Recombinant Human Dihydrofolate Reductase/DHFR Protein Activity Assay Protocol. R&D Systems.

Sources

Foundational

Technical Deep Dive: Navigating the Purity Specifications of 90% Dihydrofolic Acid Dihydrate

Executive Summary In the study of folate metabolism and the development of antifolates (e.g., methotrexate, pemetrexed), Dihydrofolic Acid (DHF) is a critical yet notoriously unstable reagent.[1] Researchers often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of folate metabolism and the development of antifolates (e.g., methotrexate, pemetrexed), Dihydrofolic Acid (DHF) is a critical yet notoriously unstable reagent.[1] Researchers often encounter commercial specifications listing "90% purity" or "90% content," which can be alarming compared to the >98% standards typical for stable small molecules.[2]

This guide clarifies that the 90% specification is not a sign of low-grade manufacturing , but a reflection of the compound's inherent chemical lability and hygroscopic nature (dihydrate form).[1][2] This document provides the structural context, handling protocols, and analytical validation methods required to use 90% DHF dihydrate effectively in high-stakes enzymatic assays.

Part 1: Chemical Identity & The "90%" Reality[2]

The Structural Distinction

Commercial DHF is frequently supplied as the dihydrate salt to improve solid-state stability, though it remains sensitive to oxidation.[1][2]

ParameterSpecificationNotes
Compound Name Dihydrofolic acid dihydrateReduced folate substrate
CAS Number (Dihydrate) 207226-40-2 Specific to the hydrated form
CAS Number (Anhydrous) 4033-27-6Often used generically on labels
Molecular Formula

Molecular Weight 479.44 g/mol Use this for molarity calculations
Anhydrous Weight 443.41 g/mol ~8% mass difference due to water
Deconstructing the "90%" Purity

When a Certificate of Analysis (CoA) lists "90%," it typically refers to the chromatographic purity (HPLC) or enzymatic content .[1][2] The remaining 10% is comprised of:

  • Water of Hydration: Even in "dihydrate" forms, excess hygroscopic water can accumulate.[2]

  • Oxidation Products: DHF spontaneously oxidizes to Folic Acid (fully oxidized, biologically inactive in DHFR assays) upon exposure to air.[1][2][]

  • Degradation Products: Pterin-6-aldehyde and p-aminobenzoylglutamate (pABG) can form via C9-N10 bond cleavage [1].[1][2][]

Critical Insight: A "90%" specification often implies that for every 1 mg of powder, you have ~0.9 mg of active DHF.[2] You must correct for this in kinetic calculations (


, 

)
to avoid underestimating enzyme activity.

Part 2: Stability & Handling (The Expertise Pillar)[1][3]

DHF is thermodynamically driven to oxidize back to the stable Folic Acid state. The following protocols are non-negotiable for maintaining integrity.

The "Alkaline Dissolution" Rule

DHF is insoluble in water and acid, where it rapidly decomposes.[2] It must be dissolved under alkaline conditions, but high pH also accelerates degradation if prolonged.[1]

  • Solubility Profile: Insoluble at pH < 5.[2][] Soluble at pH > 7.[2][]

  • The Trap: Attempting to dissolve in neutral buffer directly results in suspension, not solution.[2]

  • The Solution: Use a "Shock & Dilute" method (detailed in Part 5).[1][2][]

Storage Hierarchy[2][3]
  • Solid State: Store at -20°C or colder, desiccated, and protected from light.

  • In Solution: Never store DHF solutions. Prepare fresh immediately before use. DHF solutions degrade by ~4% in 20 minutes at room temperature [2].[][4]

  • Additives: Ascorbic acid (1%) or Dithiothreitol (DTT, 1-5 mM) are mandatory in stock solutions to act as sacrificial antioxidants.[1][2][]

Part 3: Analytical Validation (The Trustworthiness Pillar)[1][3]

Before running a Dihydrofolate Reductase (DHFR) assay, validate your substrate stock.[1][2][] Do not trust the weight alone.

UV-Vis Verification

DHF has a distinct UV spectrum compared to Folic Acid.[1][2][]

  • 
    :  282 nm (pH 7.5).[1][2][]
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    [3].[1][2][]
  • Purity Ratio Check: Measure Absorbance at 282 nm and 340 nm. High purity DHF has a specific ratio. If the ratio shifts significantly, substantial oxidation to Folic Acid (which absorbs strongly at 282 nm but less at 340 nm) may have occurred.[1]

HPLC Method (Reference Standard)

If rigorous QC is required (e.g., GMP environments):

  • Column: C18 Reverse Phase.[2][]

  • Mobile Phase: Phosphate buffer (pH 7.5) with Methanol gradient. Note: Avoid acidic mobile phases which degrade DHF on-column.

  • Detection: 280 nm.[2][][5][6]

  • Separation: DHF elutes earlier than Folic Acid due to the reduced pteridine ring polarity.[2]

Part 4: Application in DHFR Assays

The primary use of 90% DHF is as a substrate for DHFR.[2] The assay relies on the reduction of DHF to Tetrahydrofolate (THF) using NADPH.[2]

Reaction Mechanism

The reaction consumes both DHF and NADPH.[2]

FolateReduction cluster_legend Key FA Folic Acid (Inactive Substrate) DHF Dihydrofolate (DHF) (Substrate) FA->DHF DHFR (Slow) THF Tetrahydrofolate (THF) (Product) DHF->THF DHFR (Fast) Target Reaction NADP NADP+ DHF->NADP NADPH NADPH + H+ NADPH->DHF key1 Red: Oxidized Impurity key2 Yellow: Active Substrate key3 Green: Reduced Product

Caption: The DHFR enzymatic pathway. Note that Folic Acid is a poor substrate compared to DHF, so oxidation impurities act as dead weight, not competitive inhibitors.[1]

The "Dual Decrease" at 340 nm

The standard assay measures the decrease in Absorbance at 340 nm (


).[1][2]
  • NADPH: Absorbs strongly at 340 nm (

    
    ).[1][2][]
    
  • DHF: Absorbs moderately at 340 nm.[2][]

  • THF: Absorbs negligibly at 340 nm.[2][]

Because both NADPH and DHF absorbance decrease during the reaction, the Differential Extinction Coefficient (


)  is the sum of their losses.[2]


Use this value to calculate Enzyme Units (U), not the coefficient for NADPH alone [4].[1][2][]

Part 5: Detailed Experimental Protocol

Protocol: Preparation of 10 mM DHF Stock Solution

Objective: Prepare a stable, validated stock from 90% purity powder.

Materials:

  • DHF Dihydrate (MW 479.44).[1][2][]

  • 1 M KOH (or NaOH).[1][2][]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1][2][]

  • 2-Mercaptoethanol or DTT (Antioxidant).[1][2][]

Workflow:

ProtocolWorkflow Start Weigh DHF Powder (Calculate Mass for 10 mM based on MW 479.44) Dissolve Add 1 M KOH (0.02 mL per mg DHF) Vortex until clear yellow Start->Dissolve Keep Dark Dilute Immediately dilute with Buffer + Antioxidant (DTT) Dissolve->Dilute Rapidly Check QC Check: Measure A282 of 1:100 dilution Dilute->Check Use Use in Assay (Discard unused portion) Check->Use Pass

Caption: Critical path for DHF preparation ensuring solubility and stability.

Step-by-Step:

  • Calculation: To make 1 mL of 10 mM stock:

    
    
    Correction: If purity is exactly 90%, weigh 
    
    
    
    .[1][2]
  • Alkaline Dissolution: Add 50-100

    
    L of 1 M KOH  directly to the powder. Vortex gently. The powder will dissolve into a bright yellow solution.
    
    • Warning: Do not add buffer yet.[2][] DHF will not dissolve in neutral buffer.[]

  • Stabilization: Immediately add 900

    
    L of Assay Buffer  containing 5 mM DTT.
    
  • pH Adjustment: Check pH with paper; it should be ~7.5. If too basic, the enzyme may be inhibited.[2]

  • Validation: Dilute 10

    
    L into 990 
    
    
    
    L buffer. Measure
    
    
    .[1][2][]
    
    
    Compare this calculated concentration to your target (0.1 mM in the dilution).

References

  • Schircks Laboratories. Data Sheet: Dihydrofolic acid (FH2).[1][2][]Link

  • Sigma-Aldrich. Enzymatic Assay of Dihydrofolate Reductase (EC 1.5.1.3).[1][2][]Link

  • Blakley, R. L. (1960).[1][2][] Crystalline Dihydropteroylglutamic Acid.[2][] Nature, 188, 231–232.[1][2] Link[1][]

  • Hillcoat, B. L., et al. (1967).[1][2] Dihydrofolate Reductase: Determination of the enzyme activity.[2] Analytical Biochemistry.[2][] (Cited in Sigma Protocol).[1][2][]

Sources

Exploratory

Dihydrofolic Acid Dihydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dihydrofolic acid (DHF), with a specific focus on its dihydrate form. It is intended for researchers, scientists, and professionals in drug development who require a thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of dihydrofolic acid (DHF), with a specific focus on its dihydrate form. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical biomolecule. We will delve into its fundamental chemical properties, its central role in cellular metabolism, and its significance as a therapeutic target. This document will further provide practical, field-tested protocols for its use in a laboratory setting.

Core Chemical and Physical Properties

Dihydrofolic acid is a pivotal intermediate in the metabolic pathway of folate (Vitamin B9).[1][2][3] Its dihydrate form is a common commercially available version, and understanding its specific properties is crucial for accurate experimental design.

Chemical Identifiers

A precise understanding of the chemical identifiers for both the anhydrous and dihydrate forms of dihydrofolic acid is essential for procurement and regulatory compliance.

Property Dihydrofolic Acid Dihydrate Anhydrous Dihydrofolic Acid
CAS Number 207226-40-2[]4033-27-6[1][5][6]
Molecular Formula C19H21N7O6 · 2H2O[]C19H21N7O6[1][3][6]
Molecular Weight 479.44 g/mol []443.41 g/mol [1][3][6]
Synonyms 7,8-Dihydropteroyl-L-glutamic acid dihydrate7,8-Dihydro-L-folic acid, DHF[6]
Structure and Chemical Nature

Dihydrofolic acid is structurally composed of a pteridine ring, para-aminobenzoic acid (PABA), and a glutamic acid residue. The "dihydro" designation indicates the presence of a reduced pteridine ring, specifically at the 7 and 8 positions. This structural feature is paramount to its function as a substrate for the enzyme dihydrofolate reductase (DHFR).

The Central Role of Dihydrofolic Acid in One-Carbon Metabolism

Dihydrofolic acid is not merely a chemical curiosity; it is a vital cog in the machinery of life. Its sole, yet indispensable, function is to serve as a precursor to tetrahydrofolic acid (THF), a reaction catalyzed by dihydrofolate reductase (DHFR).[3][7] THF and its derivatives are the primary carriers of one-carbon units in a wide array of biosynthetic reactions.

The critical importance of the DHF to THF conversion stems from the fact that THF is essential for the de novo synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[3] Consequently, the continuous regeneration of THF from DHF is a prerequisite for cellular proliferation and survival.

Folic_Acid_Metabolism Folic Acid (Folate) Folic Acid (Folate) DHF Dihydrofolic Acid (DHF) Folic Acid (Folate)->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) (NADPH -> NADP+) One-Carbon Donors One-Carbon Donors THF->One-Carbon Donors Accepts 1C units Biosynthesis (Purines, Thymidylate) Biosynthesis (Purines, Thymidylate) One-Carbon Donors->Biosynthesis (Purines, Thymidylate) Donates 1C units

Caption: The central role of Dihydrofolate Reductase (DHFR) in converting Dihydrofolic Acid (DHF) to Tetrahydrofolic Acid (THF).

Dihydrofolate Reductase: A Prime Target for Drug Development

The absolute dependence of rapidly proliferating cells on the DHFR-mediated pathway makes this enzyme a highly attractive target for therapeutic intervention, particularly in the realm of oncology and infectious diseases. The rationale is straightforward: inhibition of DHFR leads to a depletion of the THF pool, which in turn halts DNA synthesis and cell division.[8]

This has led to the development of a class of drugs known as antifolates, which are potent inhibitors of DHFR. A classic example is methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases.

Experimental Protocols and Methodologies

A sound understanding of experimental procedures is critical for obtaining reliable and reproducible data. The following sections detail proven methodologies for working with dihydrofolic acid and its associated enzyme.

Synthesis of Dihydrofolic Acid

While commercially available, dihydrofolic acid can also be synthesized in the laboratory, typically through the reduction of folic acid. A common method involves the use of sodium dithionite.[9] A patented chemoenzymatic process for producing tetrahydrofolic acid from folic acid also details the initial reduction to dihydrofolic acid.[10]

Protocol for Dithionite Reduction of Folic Acid:

  • Suspend folic acid in an aqueous solution.

  • Adjust the pH to approximately 8.1 using concentrated ammonium hydroxide to dissolve the solid.[10]

  • In a separate solution, dissolve ascorbic acid and adjust the pH to 8 with ammonium hydroxide.[10]

  • Combine the two solutions and stir under an inert atmosphere (e.g., nitrogen) for one hour.[10]

  • The resulting solution contains dihydrofolic acid. Due to its instability, it is often used immediately in subsequent reactions.

Dihydrofolate Reductase (DHFR) Activity Assay

The activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][12] This spectrophotometric assay is robust, sensitive, and amenable to high-throughput screening.

Materials:

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHFR substrate)

  • NADPH

  • Purified DHFR enzyme or cell/tissue lysate

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer.[13] Centrifuge to remove debris and collect the supernatant.[13]

  • Reaction Setup: In a 96-well plate, add the sample (or purified enzyme), NADPH, and DHFR Assay Buffer to the appropriate wells.[11]

  • Initiate the Reaction: Add the DHFR substrate (dihydrofolic acid) to start the reaction.[11]

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[11]

  • Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample_Prep Sample Preparation (Lysate or Purified Enzyme) Reaction_Setup Reaction Setup in 96-well Plate (Sample + NADPH + Buffer) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, NADPH, DHF) Reagent_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction (Add DHF Substrate) Reaction_Setup->Reaction_Initiation Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Initiation->Kinetic_Read Data_Analysis Calculate Rate of NADPH Oxidation Kinetic_Read->Data_Analysis

Caption: A generalized workflow for a colorimetric Dihydrofolate Reductase (DHFR) activity assay.

Conclusion and Future Perspectives

Dihydrofolic acid, and its dihydrate form, is a cornerstone of cellular metabolism and a validated target in drug discovery. A comprehensive understanding of its chemical properties, biological function, and associated experimental methodologies is paramount for researchers in both academic and industrial settings. Future research will likely continue to focus on the development of novel DHFR inhibitors with improved specificity and reduced side effects, as well as exploring the broader implications of folate metabolism in health and disease.

References

  • Pharmaffiliates. CAS No : 4033-27-6 | Product Name : Dihydro Folic Acid. [Link]

  • GSRS. DIHYDROFOLIC ACID. [Link]

  • Wikipedia. Dihydrofolic acid. [Link]

  • Creative BioMart. Dihydrofolate Reductase Colorimetric Activity Kit. [Link]

  • National Center for Biotechnology Information. Dihydrofolic Acid. PubChem Compound Summary for CID 135398604. [Link]

  • Journal of the American Chemical Society. The Structure of Dihydrofolic Acid Prepared by Dithionite Reduction of Folic Acid. [Link]

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

  • Google Patents. US9090925B2 - Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid.
  • Wikipedia. Dihydrofolate reductase. [Link]

Sources

Foundational

The Dihydrofolate to Tetrahydrofolate Conversion: Mechanistic Enzymology and Therapeutic Targeting of DHFR

Executive Summary The reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a non-equilibrium, rate-limiting regeneration step essential for DNA synthesis. Catalyzed by Dihydrofolate Reductase (DHFR),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a non-equilibrium, rate-limiting regeneration step essential for DNA synthesis. Catalyzed by Dihydrofolate Reductase (DHFR), this reaction prevents the depletion of the cellular folate pool during the thymidylate synthase cycle. This guide dissects the molecular mechanics of this conversion, its pivotal role in sustaining rapid cell proliferation, and the experimental frameworks used to validate DHFR inhibitors in drug discovery.

Mechanistic Enzymology: The Hydride Transfer

The conversion of DHF to THF is not merely a reduction; it is a stereospecific hydride transfer coupled with protonation, driven by the cofactor NADPH.[1]

The Reaction Coordinate

DHFR catalyzes the transfer of a pro-R hydride ion from the C4 position of the NADPH nicotinamide ring to the C6 position of the DHF pteridine ring.[1] Simultaneously, a proton from the solvent (mediated by an active site water molecule and specific residues like Asp27 in E. coli or Glu30 in vertebrates) protonates N5 of DHF.

Reaction Stoichiometry:



Structural Dynamics and Species Differences

While the chemical step is conserved, the protein dynamics driving catalysis differ significantly between species—a critical nuance for developing species-selective antimicrobials.

  • Human DHFR: Exhibits a rapid hydride transfer rate (

    
     at 25°C). The rate-limiting step is often product (THF) release.[2]
    
  • E. coli DHFR: The hydride transfer is slower (

    
    ) and relies heavily on the "Met20 loop" fluctuation between closed and occluded conformations to facilitate ligand exchange.
    

Technical Insight: The difference in


 and loop dynamics implies that inhibitors designed to freeze the enzyme in a specific conformational state (e.g., the "closed" state) may exhibit differential potency between human host and bacterial pathogen.

Metabolic Integration: The Thymidylate Cycle

The biological gravity of DHFR lies in its coupling with Thymidylate Synthase (TS). This relationship creates a metabolic bottleneck known as the "Thymidylate Cycle."

The "Folate Trap" Mechanism
  • Consumption: TS converts dUMP to dTMP (essential for DNA) using 5,10-methylene-THF as a carbon donor.[3][4] This oxidation converts the folate cofactor into DHF.

  • Regeneration: DHF is metabolically useless for one-carbon transfer until it is reduced back to THF by DHFR.

  • Consequence: If DHFR is inhibited, the cell's entire folate pool becomes trapped as DHF. dTMP synthesis halts, leading to "thymineless death"—the induction of apoptosis due to nucleotide starvation.

Visualization: The Thymidylate Synthesis Cycle

ThymidylateCycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (DNA Synthesis) THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT mTHF 5,10-Methylene-THF mTHF->TS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR TS->dTMP TS->DHF Oxidation DHFR->THF Reduction (NADPH -> NADP+) SHMT->mTHF Serine -> Glycine MTX Methotrexate (Inhibitor) MTX->DHFR Blocks

Figure 1: The Thymidylate Cycle. Thymidylate Synthase consumes reduced folates, necessitating DHFR activity to recycle DHF back to the active THF pool.[3][4]

Pharmacological Inhibition: Methotrexate (MTX)

Methotrexate is the archetype of a "tight-binding" inhibitor. It mimics the pteridine ring of DHF but binds with significantly higher affinity (


 vs. 

range for DHF).
Mechanism of Action

MTX induces a conformational change where the enzyme's active site loop closes tightly over the inhibitor, essentially locking the door. This is not just competitive inhibition; it is often pseudo-irreversible under physiological conditions because the dissociation rate (


) is extremely slow.
Resistance Mechanisms

In drug development, assaying for resistance is critical. Common mechanisms include:

  • Gene Amplification: Tumor cells increase DHFR gene copy number to overwhelm the inhibitor.

  • Active Site Mutation: Residue changes (e.g., Phe31 to Ser) that reduce MTX binding affinity without destroying catalytic efficiency for DHF.

  • Transport Defects: Downregulation of the Reduced Folate Carrier (RFC/SLC19A1) prevents MTX from entering the cell.

Experimental Protocol: Spectrophotometric DHFR Assay

To validate enzyme kinetics or screen inhibitors, a robust spectrophotometric assay is required. This protocol relies on the difference in absorbance at 340 nm. Both NADPH and DHF absorb at 340 nm, but the products (NADP+ and THF) absorb significantly less.

Principle:



The net extinction coefficient change (

) is approximately 12,300 M⁻¹cm⁻¹ (12.3 mM⁻¹cm⁻¹) at pH 7.5.
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to prevent enzyme oxidation).

  • DHF Substrate (10 mM): Dissolve in 50 mM Tris-HCl (pH 7.5) containing 50 mM

    
    -mercaptoethanol. Note: DHF is unstable and light-sensitive. Prepare fresh or store at -80°C under argon.
    
  • NADPH (10 mM): Freshly prepared in Assay Buffer.

  • Enzyme: Recombinant Human or Bacterial DHFR (diluted to yield

    
     per minute).
    
Step-by-Step Workflow

DHFRAssay Step1 1. Baseline Setup Add Buffer + NADPH + Enzyme Equilibrate at 25°C or 37°C Step2 2. Monitor Background Read A340 for 2 mins (Check for NADPH oxidase activity) Step1->Step2 Step3 3. Initiation Add DHF (Substrate) Mix rapidly (< 5 sec) Step2->Step3 Step4 4. Kinetic Read Measure Decrease in A340 Interval: 10s for 5 mins Step3->Step4 Step5 5. Calculation Determine Slope (Linear Phase) Calculate Specific Activity Step4->Step5

Figure 2: Standard Spectrophotometric DHFR Assay Workflow.

Data Calculation

Calculate the specific activity (SA) using the linear portion of the curve.

Formula:



ParameterValue / Description

Slope of absorbance change per minute (sample)

Slope of absorbance change per minute (no substrate control)

Total reaction volume (mL)

12.3 mM⁻¹cm⁻¹ (Extinction Coefficient)

Volume of enzyme added (mL)

Pathlength (usually 1 cm)

References

  • Schnell, J. R., et al. (2004). Structure and dynamics of dihydrofolate reductase: a classic enzyme with new tricks. Annual Review of Biophysics and Biomolecular Structure. Link

  • Benkovic, S. J., & Hammes-Schiffer, S. (2003). A perspective on enzyme catalysis. Science. Link

  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target.[5][6] FASEB Journal. Link

  • Hill, R. B., et al. (2022). Comparison of the Role of Protein Dynamics in Catalysis by Dihydrofolate Reductase from E. coli and H. sapiens. Journal of Physical Chemistry B. Link

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.Link

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between Dihydrofolic Acid and Folic Acid

Executive Summary Folic acid and Dihydrofolic acid (DHF) are two critical, yet distinct, forms of vitamin B9. While often discussed under the general umbrella of "folate," their unique chemical structures, origins, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Folic acid and Dihydrofolic acid (DHF) are two critical, yet distinct, forms of vitamin B9. While often discussed under the general umbrella of "folate," their unique chemical structures, origins, and metabolic fates dictate profoundly different roles in cellular biochemistry. Folic acid is a synthetic, fully oxidized compound used in dietary supplements and food fortification due to its stability.[1][2][3] In contrast, Dihydrofolic acid is a naturally occurring, partially reduced metabolic intermediate that exists transiently within the cell.[4] Understanding the nuanced differences between these two molecules is paramount for researchers in nutrition, oncology, and drug development. This guide elucidates these core distinctions, focusing on their chemical properties, metabolic activation, and the pivotal role of the enzyme Dihydrofolate Reductase (DHFR), a major therapeutic target.

The Chemical and Structural Divide: Oxidation State is Key

The fundamental difference between folic acid and Dihydrofolic acid lies in their chemical structure, specifically the oxidation state of the pteridine ring system.

  • Folic Acid (Pteroylmonoglutamic Acid): This is the fully oxidized, synthetic form of vitamin B9.[5] Its stability to heat and light makes it the ideal candidate for fortifying foods like bread, pasta, and cereals.[2] However, this stability comes at a metabolic cost; folic acid itself has no biological activity and must undergo enzymatic reduction to become useful to the cell.[6]

  • Dihydrofolic Acid (DHF) or 7,8-Dihydrofolate: DHF is a biological intermediate.[4] Its structure features a partially reduced pteridine ring, with two hydrogen atoms added across the 7 and 8 positions. This makes it one step closer to the biologically active form of the vitamin compared to folic acid.

The key structural distinction dictates their immediate metabolic fate and underscores why simply equating folic acid with natural folates is a biochemical oversimplification.

Table 1: Comparative Analysis of Folic Acid and Dihydrofolic Acid
FeatureFolic AcidDihydrofolic Acid (DHF)
Origin Synthetic (man-made)[1][7][8]Natural metabolic intermediate[4]
Chemical Formula C₁₉H₁₉N₇O₆C₁₉H₂₁N₇O₆[4]
Oxidation State Fully OxidizedPartially Reduced (at positions 7, 8)
Stability High; resistant to heat and light[2]Less stable than folic acid
Biological Role Pro-vitamin; requires two reduction steps for activation[9]Metabolic intermediate; requires one reduction step for activation[4][10]
Primary Enzyme Dihydrofolate Reductase (DHFR)[5][9]Dihydrofolate Reductase (DHFR)[4][10]

The Metabolic Pathway: A Two-Step Reduction Centered on DHFR

For any form of vitamin B9 to function, it must be converted to its active coenzyme form, Tetrahydrofolate (THF) . THF and its derivatives are the molecules that actually carry and transfer one-carbon units, a process essential for the synthesis of DNA precursors (purines and thymidylate) and several amino acids.[10][11][12] The metabolic journey from the synthetic pro-vitamin to the active coenzyme is a critical pathway that highlights the difference between folic acid and DHF.

This conversion process is catalyzed by a single, vital enzyme: Dihydrofolate Reductase (DHFR) .[10]

  • Step 1 (Folic Acid to DHF): When folic acid is consumed, it is first reduced by DHFR to Dihydrofolic acid (DHF). This reaction utilizes one molecule of NADPH as an electron donor.[9]

  • Step 2 (DHF to THF): The newly formed DHF remains at the active site of DHFR and is immediately reduced a second time, again using NADPH, to yield the biologically active Tetrahydrofolate (THF).[9][10]

This two-step reduction, catalyzed by the same enzyme, is crucial. It demonstrates that DHF is an obligatory intermediate in the activation of folic acid.[9][13] It is important to note that the activity of DHFR in human liver is remarkably low, which can lead to the accumulation of unmetabolized folic acid in the bloodstream, especially with high intake levels.[5]

Diagram: The Folate Activation Pathway

The following diagram illustrates the sequential reduction of Folic Acid to DHF and then to the active THF, a process entirely dependent on the enzyme DHFR.

Folate_Activation_Pathway cluster_DHFR Catalyzed by Dihydrofolate Reductase (DHFR) FA Folic Acid (Synthetic, Oxidized) DHF Dihydrofolic Acid (DHF) (Intermediate, Partially Reduced) FA->DHF  NADPH -> NADP+ THF Tetrahydrofolic Acid (THF) (Active Coenzyme, Fully Reduced) DHF->THF  NADPH -> NADP+ caption Folate activation pathway. DHFR_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Assay Buffer, DHF, and NADPH Solutions P2 Set Spectrophotometer to 340 nm, 25°C E1 Combine Buffer, DHF, and NADPH in Cuvette P2->E1 E2 Measure Blank Rate E1->E2 E3 Add DHFR Enzyme to Initiate Reaction E2->E3 E4 Record A340 Decrease (Kinetic Mode, 5 min) E3->E4 A1 Calculate Linear Rate (ΔA340/min) E4->A1 A2 Convert Rate to Enzyme Activity using Beer-Lambert Law A1->A2 caption DHFR activity assay workflow.

Caption: DHFR activity assay workflow.

Conclusion

While both Folic Acid and Dihydrofolic Acid are integral to the folate metabolic pathway, they are not interchangeable. Folic acid is a stable, synthetic pro-vitamin that requires cellular activation, whereas DHF is the direct, natural substrate for the final enzymatic step that produces the active coenzyme, THF. This distinction is not merely academic; it has profound implications for nutritional science, understanding disease pathology, and is the cornerstone of a major class of chemotherapeutic drugs. For researchers, scientists, and drug development professionals, a precise understanding of these differences is essential for accurate experimental design and the development of next-generation therapeutics targeting one-carbon metabolism.

References

  • Title: Dihydrofolate reductase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Folic Acid vs. Folate — What's the Difference? Source: Healthline URL: [Link]

  • Title: One-carbon metabolism. Folic acid is reduced to dihydrofolate and... Source: ResearchGate URL: [Link]

  • Title: Dihydrofolic Acid | C19H21N7O6 Source: PubChem - NIH URL: [Link]

  • Title: Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Folate Metabolism Pathway Source: NutriPATH URL: [Link]

  • Title: Comparison of (6 S)-5-methyltetrahydrofolic acid v. folic acid as the reference folate in longer-term human dietary intervention studies... Source: PubMed URL: [Link]

  • Title: Folate Cycle - Folic Acid Metabolism Source: YouTube URL: [Link]

  • Title: Folate vs. folic acid: Differences, benefits, and sources Source: MedicalNewsToday URL: [Link]

  • Title: Mechanism of reaction catalyzed by DHFR. Source: ResearchGate URL: [Link]

  • Title: Enzymatic reduction of folic acid and dihydrofolic acid to tetrahydrofolic acid. Source: Semantic Scholar URL: [Link]

  • Title: Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics Source: PMC - NIH URL: [Link]

  • Title: Dihydrofolate reductase (DHFR) Source: YouTube URL: [Link]

  • Title: What are DHFR inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Dihydrofolic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Toward a better understanding of folate metabolism in health and disease Source: PMC - NIH URL: [Link]

  • Title: Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) Source: Assay Genie URL: [Link]

  • Title: What is the difference between synthetic Folic acid and natural folate in pregnancy (vitamin B9)? Source: Wild Nutrition URL: [Link]

  • Title: What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Source: Medcram URL: [Link]

  • Title: The Difference Between Folate and Folic Acid Source: Cleveland Clinic Health Essentials URL: [Link]

  • Title: The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake Source: PNAS URL: [Link]

  • Title: The folate/folic acid metabolic pathways and functions in mammalian cells. Source: ResearchGate URL: [Link]

  • Title: METHOTREXATE, VIALS 10 Clinical Pharmacology Source: Pfizer Medical Information - Canada URL: [Link]

  • Title: Folate-mediated one-carbon metabolism Source: PubMed - NIH URL: [Link]

  • Title: Methotrexate-DHFR Inhibitor Synthesis Service Source: Creative Biolabs URL: [Link]

  • Title: Folate Source: Linus Pauling Institute | Oregon State University URL: [Link]

  • Title: One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle Source: YouTube URL: [Link]

  • Title: Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit Source: Elabscience URL: [Link]

  • Title: One-carbon metabolism. Folic acid obtained from the diet is reduced to... Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Spectrophotometric Dihydrofolate Reductase (DHFR) Activity Assay

Introduction: The Significance of Dihydrofolate Reductase Dihydrofolate Reductase (DHFR, EC 1.5.1.3) is a pivotal, ubiquitously expressed enzyme essential for cellular proliferation and survival.[1][2] It catalyzes the N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dihydrofolate Reductase

Dihydrofolate Reductase (DHFR, EC 1.5.1.3) is a pivotal, ubiquitously expressed enzyme essential for cellular proliferation and survival.[1][2] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][3] THF and its derivatives are crucial cofactors in the synthesis of purines, thymidylate, and several amino acids, making them indispensable for DNA synthesis, repair, and replication.[1] The critical role of DHFR in nucleotide metabolism has established it as a prime therapeutic target for antimicrobial and anticancer drugs.[3][4] Inhibitors such as methotrexate and trimethoprim effectively block DHFR activity, leading to the depletion of the THF pool, subsequent inhibition of DNA synthesis, and ultimately, cell death.[4][5] This application note provides a robust, field-proven protocol for a continuous spectrophotometric assay to measure DHFR activity and screen for potential inhibitors.

Assay Principle

The DHFR activity assay is based on a direct, continuous spectrophotometric measurement. The core principle lies in monitoring the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of DHF to THF.[6][7] NADPH exhibits a strong absorbance maximum at 340 nm, whereas NADP⁺ does not.[7] Therefore, the enzymatic activity of DHFR is directly proportional to the rate of decrease in absorbance at 340 nm.[8] This method allows for real-time kinetic analysis of the enzyme's activity.

The reaction catalyzed by DHFR is as follows: 7,8-Dihydrofolate + NADPH + H⁺ ⇌ 5,6,7,8-Tetrahydrofolate + NADP⁺ [3]

Materials and Equipment

Reagents and Chemicals
  • Recombinant Dihydrofolate Reductase (DHFR) enzyme (e.g., human, E. coli)

  • Dihydrofolic Acid (DHF) (CAS 4033-27-6)[3]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), tetrasodium salt (CAS 2646-71-1)[3]

  • Potassium Phosphate (monobasic and dibasic) or HEPES for buffer preparation[9]

  • Dithiothreitol (DTT)[10]

  • EDTA

  • Methotrexate (MTX), as a positive control inhibitor (CAS 59-05-2)[3]

  • DMSO (for dissolving inhibitors)

  • Ultrapure water

Equipment
  • UV-Vis Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm[6]

  • Temperature-controlled cuvette or plate holder (e.g., 25°C or 37°C)[9]

  • Calibrated pipettes

  • 96-well, UV-transparent, flat-bottom microplates or quartz cuvettes[1]

  • Low-retention microtubes

Reagent Preparation: The Foundation of Reproducibility

Scientist's Note: The accuracy of this assay is critically dependent on the precise preparation and handling of reagents. DHF solutions are particularly labile. Prepare them fresh immediately before use and protect them from light.[1][11]

Assay Buffer (50 mM Phosphate, 0.5 mM EDTA, 1 mM DTT, pH 7.5)
  • Prepare a 1 M stock solution of Potassium Phosphate, pH 7.5.

  • In 800 mL of ultrapure water, dissolve the appropriate amount of phosphate buffer stock to reach 50 mM.

  • Add EDTA to a final concentration of 0.5 mM.

  • Add DTT to a final concentration of 1 mM.

    • Causality Check: DTT is a reducing agent that protects the enzyme's sulfhydryl groups from oxidation, ensuring its stability and maximal activity.[10][12] The slightly basic pH of 7.5 is optimal for the forward reaction catalyzed by most DHFR enzymes.[3][9]

  • Adjust the final volume to 1 L with ultrapure water and verify the pH. Store at 4°C. Warm to room temperature before use.[13]

10 mM NADPH Stock Solution
  • Dissolve NADPH powder in Assay Buffer to a final concentration of 10 mM.

  • Determine the exact concentration spectrophotometrically using the molar extinction coefficient of 6,220 M⁻¹cm⁻¹ at 340 nm.

  • Aliquot into small volumes and store at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.

10 mM Dihydrofolic Acid (DHF) Stock Solution
  • Critical Step: DHF is unstable and prone to oxidation. This solution must be prepared fresh immediately before each experiment.[11] Commercial DHF can contain impurities; synthesis or HPLC verification is recommended for highly sensitive studies.[10]

  • Weigh out the required amount of DHF powder.

  • Dissolve in Assay Buffer. To aid dissolution, a minimal volume of 1 M KOH or NaOH can be added dropwise (e.g., ~20 µL per mg of DHF), followed by immediate neutralization with HCl if necessary, while vortexing.[11]

  • Keep the solution on ice and wrapped in aluminum foil to protect from light.[1] Discard any unused solution after the experiment.

Enzyme Working Solution
  • Dilute the stock DHFR enzyme in cold Assay Buffer to a working concentration.

    • Expert Insight: The optimal enzyme concentration must be determined empirically. A good starting point results in a linear absorbance decrease of 0.02 to 0.08 ΔA/min. If the rate is too high, the reaction will complete too quickly, and substrate depletion will lead to non-linear kinetics.[3] If it's too low, the signal-to-noise ratio will be poor.

Experimental Protocols

Workflow Overview

DHFR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare & Aliquot Reagents (Buffers, NADPH) prep_enzyme Prepare Enzyme Working Solution prep_reagents->prep_enzyme setup_plate Set up 96-well Plate: Buffer, Enzyme, NADPH, Inhibitor prep_enzyme->setup_plate prep_dhf Prepare Fresh DHF Solution initiate_rxn Initiate Reaction (Add DHF) prep_dhf->initiate_rxn prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate at 25°C setup_plate->pre_incubate pre_incubate->initiate_rxn read_plate Measure Absorbance at 340 nm (Kinetic Mode) initiate_rxn->read_plate calc_rate Calculate Reaction Rate (ΔA/min) read_plate->calc_rate calc_activity Determine % Inhibition calc_rate->calc_activity plot_ic50 Plot IC50 Curve calc_activity->plot_ic50

Caption: Experimental workflow for the DHFR inhibition assay.

Protocol 1: Standard DHFR Activity Measurement

This protocol is for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes proportionally for a 1 mL cuvette-based assay.

  • Set up the Spectrophotometer: Set the instrument to read absorbance at 340 nm in kinetic mode. Set the temperature to 25°C and the read interval to 15-30 seconds for a total duration of 5-10 minutes.[3]

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing the components listed in the table below, excluding DHF.

ComponentStock Conc.Volume per Well (µL)Final Conc.
Assay Buffer1x1601x
NADPH10 mM4200 µM
DHFR EnzymeWorking Solution20Variable
Subtotal Volume 184
7,8-DHF (to initiate)10 mM16800 µM
Total Volume 200
  • Establish Controls (Self-Validating System):

    • No-Enzyme Control: Replace the enzyme volume with Assay Buffer. This control ensures that the decrease in absorbance is enzyme-dependent.

    • No-DHF Control: Replace the DHF volume with Assay Buffer. This control accounts for any non-specific NADPH oxidation.

  • Assay Procedure: a. Add 184 µL of the reaction mix (containing buffer, NADPH, and enzyme) to the appropriate wells. b. Pre-incubate the plate at 25°C for 5 minutes to allow the components to reach thermal equilibrium. c. Initiate the reaction by adding 16 µL of the 10 mM DHF solution to each well. Mix immediately but gently (e.g., by pipetting or using an automated shaker). d. Immediately place the plate in the spectrophotometer and begin kinetic measurements.[3]

Protocol 2: DHFR Inhibitor Screening (IC₅₀ Determination)
  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound and the positive control inhibitor (e.g., Methotrexate) in DMSO or an appropriate solvent. Then, make an intermediate dilution in Assay Buffer.

    • Trustworthiness Check: Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v). DMSO is known to inhibit DHFR at higher concentrations, so a solvent control is mandatory.[3]

  • Set up the Assay Plate: a. Add Assay Buffer, NADPH, and DHFR enzyme to the wells as described in Protocol 1. b. Add a fixed volume (e.g., 2 µL) of each inhibitor dilution to the respective wells. c. Include the following essential controls:

    • 100% Activity Control (No Inhibitor): Add 2 µL of solvent instead of the inhibitor solution.
    • Solvent Control: Same as the 100% activity control, to verify the solvent has no effect.
    • Positive Inhibition Control: Add a concentration of MTX known to cause >90% inhibition (e.g., 1 µM).[3]
  • Execute and Measure: Pre-incubate, initiate the reaction with DHF, and measure the kinetic activity as detailed in Protocol 1.

Data Analysis and Interpretation

Data Analysis Pipeline

DHFR_Data_Analysis cluster_raw Step 1: Raw Data Processing cluster_activity Step 2: Activity Calculation cluster_ic50 Step 3: IC50 Determination raw_data Raw Absorbance (OD340) vs. Time Data plot_kinetics Plot OD340 vs. Time for each well raw_data->plot_kinetics select_linear Identify Linear Range of the Reaction plot_kinetics->select_linear calc_slope Calculate Slope (ΔA/min) select_linear->calc_slope correct_rate Correct Rate for Background (Subtract No-Enzyme Control Rate) calc_slope->correct_rate calc_inhibition Calculate Percent Inhibition correct_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_curve fit_curve Fit Data to a Non-linear Regression Model (e.g., four-parameter logistic) plot_curve->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Data analysis pipeline from raw kinetic data to IC50 value.

Calculating Enzyme Activity
  • Plot Absorbance (340 nm) vs. Time (minutes) for each reaction.

  • Identify the linear portion of the curve (typically the initial 2-5 minutes).

  • Calculate the slope of this linear portion, which represents the reaction rate (ΔA/min).[14]

  • The specific activity of the enzyme can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l)

    • ΔA/min: The rate of absorbance change.

    • ε (epsilon): Molar extinction coefficient of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹.

    • l: Path length of the cuvette or well (cm). For 96-well plates, this must be determined or provided by the manufacturer.

Calculating Percent Inhibition and IC₅₀
  • First, calculate the percentage of remaining activity for each inhibitor concentration: % Activity = (Rateinhibitor / Rateno inhibitor) * 100

  • Then, calculate the percent inhibition: % Inhibition = 100 - % Activity [4]

  • Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[5][15]

Assay Validation and Quality Control

For high-throughput screening (HTS), it is crucial to evaluate the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[16][17]

  • Calculation: Z'-factor = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • μp and σp: Mean and standard deviation of the positive control (e.g., no inhibitor).

    • μn and σn: Mean and standard deviation of the negative control (e.g., maximal inhibition with MTX).

  • Interpretation: [16][18]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low activity 1. Inactive enzyme (degraded, improperly stored).2. Degraded NADPH or DHF substrate.3. Incorrect buffer pH.1. Use a fresh enzyme aliquot; ensure proper storage at -80°C.2. Prepare fresh NADPH and DHF solutions.[1][11]3. Verify the pH of the Assay Buffer.
Reaction rate is not linear (curves off quickly) 1. Enzyme concentration is too high, leading to rapid substrate depletion.2. Limiting substrate (NADPH or DHF).1. Perform an enzyme titration to find a concentration that gives a linear rate for at least 5 minutes.[3]2. Ensure substrate concentrations are well above their Kₘ values if determining Vₘₐₓ.
High background in "No-Enzyme" control 1. Spontaneous degradation of NADPH.2. Contaminating enzymes in the sample or reagents.1. This is expected to be a slow, non-zero rate. Subtract this rate from all other measurements.2. Use high-purity reagents and ultrapure water.
Inconsistent results between replicates 1. Pipetting errors.2. Incomplete mixing upon reaction initiation.3. Temperature fluctuations.1. Use calibrated pipettes; prepare a master mix to minimize well-to-well variability.[13]2. Ensure rapid and thorough mixing after adding DHF.3. Use a temperature-controlled plate reader.[3]
Inhibition observed in solvent control 1. The solvent (e.g., DMSO) is inhibiting DHFR activity.1. Reduce the final solvent concentration to <0.5% (v/v) if possible. Ensure all wells, including the "no inhibitor" control, contain the same final solvent concentration.[3]

References

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from Assay Genie website. [Link]

  • Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from Creative BioMart website. [Link]

  • Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from Elabscience website. [Link]

  • Grivas, P. A., et al. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from Wikipedia. [Link]

  • Karim, Z. A., et al. (2011). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PLoS ONE. [Link]

  • Kohen, A. (2015). Dihydrofolate reductase as a model for studies of enzyme dynamics and catalysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences. [Link]

  • Kumar, A., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Freundlich, J. S., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE. [Link]

  • Nakano, T., et al. (1999). Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Anderson, A. C., et al. (2015). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad website. [Link]

  • ResearchGate. (2016). How to calculate enzyme activity from absorbance? Retrieved from ResearchGate. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from BMG LABTECH website. [Link]

  • ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Retrieved from ResearchGate. [Link]

  • Levy, R., et al. (2015). The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein–Protein Interactions. Cold Spring Harbor Protocols. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Das, A., et al. (2010). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Bacteriology. [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening. [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for DHFR Protein Purification. Retrieved from eCampusOntario Pressbooks website. [Link]

  • The Assay Guidance Manual. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Retrieved from Reddit. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website. [Link]

Sources

Application

Application Note: Safe Handling, Storage, and Reconstitution of Dihydrofolic Acid Dihydrate (90% Purity)

Introduction & Biological Context Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism, serving as the specific substrate for Dihydrofolate Reductase (DHFR) .[1][2][3][4] In drug development, DHF is es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism, serving as the specific substrate for Dihydrofolate Reductase (DHFR) .[1][2][3][4] In drug development, DHF is essential for screening DHFR inhibitors (e.g., Methotrexate, Trimethoprim), which are potent anti-cancer and anti-microbial agents.[1]

The Challenge: DHF is inherently unstable. It possesses a reduced pteridine ring that is highly susceptible to oxidative degradation into Folic Acid (biologically inactive in DHFR assays). The "90" grade indicates a purity of ~90%, implying that up to 10% of the material may already be oxidized folate or water.

Scope: This guide provides a rigorous workflow to minimize oxidative loss, ensuring that experimental kinetic data reflects true enzyme activity rather than substrate degradation artifacts.

Physicochemical Profile

PropertySpecificationNotes
Compound Name Dihydrofolic acid dihydrate
CAS Number 207226-40-2 (dihydrate) / 4033-27-6 (anhydrous)Use dihydrate MW for calculations.[1][4]
Molecular Formula

Molecular Weight 479.44 g/mol Anhydrous MW is 443.41 g/mol .[1][4]
Purity Grade ~90%Correction factor required for molarity.
Solubility Low in neutral water; Soluble in alkaline pH (>7.[4][5]5) or DMSO.[3][4]Acidic pH accelerates degradation.
Stability Hygroscopic; Light-sensitive; Oxidation-prone.[1][4]Degrades to Folic Acid in air.[4]

Critical Stability Mechanisms (Visualization)

Understanding the degradation pathway is vital for effective handling. DHF degrades primarily through auto-oxidation of the 7,8-dihydro-pteridine ring.[1][4]

DHF_Stability DHF Dihydrofolic Acid (Active) (Reduced Pteridine Ring) FolicAcid Folic Acid (Inactive) (Oxidized Pteridine) DHF->FolicAcid Auto-oxidation Impurities Degradation Products (Pterin-6-aldehyde) DHF->Impurities C9-N10 Cleavage Factors Destabilizing Factors: 1. Oxygen (Air) 2. UV/Visible Light 3. Acidic pH (< 7.0) 4. Heat (> 4°C) Factors->DHF Accelerates

Figure 1: Degradation pathways of Dihydrofolic acid.[1][4] The primary risk is oxidation to Folic Acid, driven by oxygen, light, and low pH.[1]

Storage Protocol: The "Cold Chain"

Dry Powder Storage (Long-Term)[1][4]
  • Temperature: Store at -20°C or below (-80°C is optimal).

  • Atmosphere: Keep the vial tightly sealed. If possible, store the vial inside a secondary container (desiccator) with silica gel to prevent moisture absorption (hygroscopic).[1][4]

  • Light: Protect from light at all times.[4] Wrap the vial in aluminum foil if the container is transparent.

Handling the "90%" Purity Factor

When calculating mass for stock solutions, you must account for both the water of hydration and the purity.

  • Formula:

    
    [1][4]
    

Reconstitution & Handling SOP

Objective: Create a stable stock solution (e.g., 10 mM) for immediate use. Pre-requisite: All buffers must be degassed (purged with


 or Ar for 15 mins) or enzymatic oxygen scavengers must be used.[1][4]
Protocol: High-Stability Stock Preparation

Reagents:

  • Solvent: 50 mM Tris-HCl (pH 7.5) containing 1% (w/v) Ascorbic Acid .[1][4][6]

    • Why Ascorbic Acid? It acts as a sacrificial antioxidant, preventing the oxidation of the pteridine ring.

    • Alternative: 10 mM DTT (Dithiothreitol) or 2-Mercaptoethanol can be used, but Ascorbic Acid is preferred for UV-based assays as it interferes less at 340 nm.[1][4]

  • Alkaline Aid: 1 M NaOH (for pH adjustment).

Step-by-Step Workflow:

Reconstitution_Workflow Start Start: Remove DHF Vial from -20°C Equilibrate Equilibrate to Room Temp (Prevent condensation inside vial) Start->Equilibrate Weigh Weigh DHF Powder (Correct for 90% purity) Equilibrate->Weigh Solvent Add Degassed Buffer (Tris pH 7.5 + 1% Ascorbic Acid) Weigh->Solvent Dissolve Dissolve (If cloudy, add 1M NaOH dropwise until clear) Solvent->Dissolve QC QC Check: Measure Absorbance (Verify concentration) Dissolve->QC Use IMMEDIATE USE (Keep on Ice, Dark) QC->Use Freeze Aliquot & Snap Freeze (-80°C) (Single use only) QC->Freeze

Figure 2: Step-by-step reconstitution workflow emphasizing temperature control and antioxidant protection.[1][4]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic powder.

  • Weighing: Weigh the calculated amount quickly in dim light.

  • Dissolution: Add the Ascorbic Acid-containing buffer .

    • Note: DHF is acidic. The pH may drop upon addition. If the powder does not dissolve immediately, add 1 M NaOH dropwise. The solution must be maintained at pH > 7.0.[5]

  • Clarification: The solution should be clear and yellow.

  • Storage of Solution: Use immediately. If storage is necessary, aliquot into light-tight tubes, snap-freeze in liquid nitrogen, and store at -80°C. Do not refreeze thawed aliquots.

Quality Control (Self-Validating System)

Before running a sensitive DHFR assay, validate your substrate.

UV-Vis Verification

DHF has a distinct spectral signature compared to Folic Acid.[1][4]

  • Method: Dilute a small aliquot of your stock into 0.1 M NaOH.

  • Scan: 240 nm to 450 nm.

  • Criteria:

    • 
       should be observed at 282 nm .[1][4]
      
    • A secondary shoulder/peak around 340 nm is characteristic of DHF.

    • Failure Mode: If the peak shifts significantly to ~256 nm or 365 nm, oxidation to Folic Acid has occurred.[1]

Enzymatic Functional Check

Run a "Blank" kinetic trace:

  • Mix Buffer + NADPH + DHF Stock (No Enzyme).[1][4]

  • Monitor Absorbance at 340 nm.[4][7][8]

  • Result: The signal should be stable. If

    
     decreases rapidly without enzyme, your DHF is auto-oxidizing or the buffer is not sufficiently deoxygenated.[1][4]
    

Safety Information

  • Hazards: Dihydrofolic acid is generally considered non-toxic compared to cytotoxic drugs, but it is a chemical irritant.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[9][10]

  • Disposal: Dispose of as chemical waste. It is not classified as a biohazard.[10]

References

  • PubChem. Dihydrofolic acid (Compound Summary). National Library of Medicine. Available at: [Link][1][4]

  • Blakley, R. L. (1960).[1][4] Spectrophotometric studies on the combination of formaldehyde with tetrahydrofolic acid and other hydropteridines. Biochemical Journal, 74(1),[1][4] 71. (Seminal work on folate spectra).

  • Creative BioMart. Dihydrofolate Reductase Assay Protocol. Available at: [Link][1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Dihydrofolic Acid Dihydrate

From the Senior Application Scientist's Desk: Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with Dihydrofolic acid dihydrate (DHF). As an essential intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with Dihydrofolic acid dihydrate (DHF). As an essential intermediate in folate metabolism and the direct substrate for Dihydrofolate Reductase (DHFR), DHF is a cornerstone in studies ranging from enzymology to anticancer drug screening[1][2]. However, its utility is often hampered by a significant experimental hurdle: poor solubility.

This guide is designed to move beyond simple protocol recitation. It provides a framework for understanding the physicochemical principles governing DHF's solubility, enabling you to troubleshoot issues logically and effectively. We will delve into the causality behind each procedural step, ensuring your experimental setup is both robust and reliable.

Part 1: Frequently Asked Questions - Understanding DHF Fundamentals

This section addresses the most common initial queries regarding DHF's properties and handling, laying the groundwork for successful experimentation.

Q1: What are the primary factors making Dihydrofolic acid dihydrate difficult to dissolve?

The solubility challenges with DHF stem from a combination of its molecular structure and chemical instability. Key factors include:

  • Poor Aqueous Solubility: DHF is inherently very insoluble in neutral water.[3] Its molecular structure contains multiple functional groups that can form strong intermolecular hydrogen bonds in the solid state, making it difficult for water molecules to solvate individual DHF molecules effectively.

  • pH-Dependent Solubility: DHF is an amphiprotic molecule with multiple ionizable groups, including carboxylic acids and amino groups on the pteridine ring. Its acidic dissociation constants (pKa values) are 3.84, 1.38, and 0.28.[4] Consequently, its net charge and solubility are highly dependent on the pH of the solvent. Solubility significantly increases in alkaline conditions (pH > 7.5) where the carboxylic acid groups are deprotonated, making the molecule more polar and amenable to solvation in aqueous media.[3]

  • Instability in Solution: Once dissolved, DHF is notoriously unstable. It is highly susceptible to oxidation, especially in acidic conditions and the presence of oxygen.[3] This degradation can lead to the formation of less soluble byproducts, causing precipitation and a visible yellowing of the solution. Solutions should always be prepared fresh and used immediately.[3]

  • Hygroscopic Nature: The powder is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to the formation of clumps that are even more difficult to dissolve.

Q2: How should I properly store Dihydrofolic acid dihydrate powder and its prepared solutions?

Proper storage is critical to preserving the integrity of DHF. Improper storage is a common source of experimental variability.

  • Powder: The solid, crystalline DHF dihydrate should be stored in tightly sealed ampoules or vials at -20°C or colder.[3][5] Because it is hygroscopic, it is crucial to minimize its exposure to air and moisture.[3] If you open an ampoule, the remainder should be stored in a desiccated environment.

  • Solutions: DHF solutions are unstable and should ideally be prepared fresh for each experiment.[3] If short-term storage is unavoidable:

    • Organic Stock Solutions (e.g., in DMSO): Can be aliquoted and stored at -80°C for up to a year, although some sources recommend a shorter period of up to 5 days at -20°C for working stocks.[5][6] To use, thaw the aliquot rapidly and keep it on ice. Avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: These are highly unstable and not recommended for storage. A 1 mM aqueous solution can degrade by approximately 20% within 2 hours at room temperature.[3] If you must prepare it in advance, use oxygen-free (degassed) buffer, keep it on ice, protect it from light, and use it within minutes to an hour.

Part 2: Troubleshooting Guide - From Powder to Clear Solution

This section provides a systematic approach to overcoming common solubility problems in a question-and-answer format.

Q3: What are the recommended solvents for Dihydrofolic acid dihydrate?

The choice of solvent depends entirely on the experimental application, required concentration, and tolerance of the downstream assay for organic solvents.

SolventMaximum Approximate SolubilityRecommended Use & Key Considerations
Water (Neutral pH) Very Insoluble (<0.1 mg/mL)Not recommended for preparing stock solutions due to extremely low solubility and rapid degradation.
Aqueous Buffers (Alkaline pH > 8.0) Moderately SolubleSuitable for enzymatic assays where organic solvents are not tolerated. Requires basification (e.g., with NaOH, KOH, or ammonia) to achieve dissolution.[3][7] Solutions are highly unstable.
Dimethyl Sulfoxide (DMSO) ~5 mg/mL[8]Excellent for preparing high-concentration stock solutions. The stock can then be diluted into aqueous buffers. Be mindful of final DMSO concentration in the assay.
Dimethylformamide (DMF) ~1 mg/mL[8]An alternative to DMSO, but with lower solvating power for DHF.
Q4: My DHF powder is not dissolving in my aqueous buffer. What steps should I take?

This is the most frequent issue encountered. Follow this systematic troubleshooting workflow. The key principle is that DHF requires an alkaline environment to dissolve in aqueous media.

G start Start: DHF powder in aqueous buffer check_pH Is the buffer pH > 8.0? start->check_pH add_base Incrementally add dilute base (e.g., 0.1 M NaOH or KOH) while vortexing. check_pH->add_base No check_dissolution1 Does the powder dissolve? check_pH->check_dissolution1 Yes add_base->check_dissolution1 sonicate Apply gentle sonication in a water bath for 5-10 min. check_dissolution1->sonicate No use_fresh Prepare fresh solution immediately before use. Protect from light. check_dissolution1->use_fresh Yes check_dissolution2 Does the powder dissolve? sonicate->check_dissolution2 check_dissolution2->use_fresh Yes consider_organic Problem persists. Consider preparing a primary stock in DMSO. check_dissolution2->consider_organic No end End: Insoluble consider_organic->end

Caption: Troubleshooting workflow for dissolving DHF in aqueous buffer.

Q5: My DHF solution turned yellow and/or cloudy after a short time. What happened?

This indicates chemical degradation, specifically oxidation.

  • Causality: The pterin ring in DHF is highly susceptible to oxidation, which breaks the conjugation of the ring system and leads to the formation of various degradation products, including pterins and p-aminobenzoylglutamate. This process is accelerated by oxygen, light, and acidic pH.[3] The yellow color is a classic sign of this oxidative degradation. Cloudiness or precipitation occurs because these degradation products often have lower solubility than the parent DHF molecule.

  • Self-Validating System: A freshly prepared, high-quality DHF solution should be colorless to very pale yellow. A rapid color change is an internal indicator that the solution's integrity is compromised and it should not be used for quantitative experiments.

  • Preventative Measures:

    • Use Degassed Solvents: Purge your aqueous buffer or water with an inert gas (argon or nitrogen) for 15-20 minutes before adding the DHF powder.[8]

    • Work Quickly: Have all components of your experiment ready before preparing the DHF solution.

    • Maintain Alkaline pH: As stated, DHF is 40 times more stable at pH 7 than at pH 4.[3] Ensure your final solution pH is above 7.5.

    • Protect from Light: Cover your tubes or beakers with aluminum foil.

Q6: I diluted my DMSO stock solution into an aqueous buffer and it immediately precipitated. How can I prevent this?

This is a classic solvent-exchange problem. DHF is soluble in DMSO at high concentrations but becomes insoluble when the DMSO is diluted into a buffer where the final pH and solvating capacity are insufficient.

  • Causality: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. The individual DHF molecules are suddenly in an environment that is predominantly aqueous. If the buffer's pH is not sufficiently alkaline to keep the DHF ionized and soluble, it will crash out of solution.

  • Solutions:

    • Check Buffer pH: The single most important factor is the pH of the receiving aqueous buffer. Ensure it is alkaline (pH > 8.0).

    • Dilute into a Vortex: Add the DMSO stock dropwise into the aqueous buffer while the tube is actively being vortexed. This promotes rapid mixing and prevents localized high concentrations of DHF from forming and precipitating before they can be properly solvated.

    • Reduce Final Concentration: You may be exceeding the solubility limit of DHF in the final mixed-solvent system. Try preparing a more dilute final solution.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies based on established best practices.

Protocol 1: Preparation of a 2.3 mM Aqueous Stock Solution of DHF

This protocol is adapted for use in enzymatic assays, such as for DHFR, where an aqueous solution is required.[7]

Materials:

  • Dihydrofolic acid dihydrate powder (MW: ~443.4 g/mol )

  • High-purity, degassed water or appropriate assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 1 M KOH or 1 M NaOH solution

  • Microcentrifuge tubes

Procedure:

  • Weigh Powder: Weigh out approximately 1 mg of DHF powder into a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.

  • Add Solvent: Add 1 mL of the degassed buffer to the tube. The powder will not dissolve at this stage.

  • Basify: While vortexing, add 1 M KOH dropwise. For every 1 mg of DHF, you will need approximately 20 µL of 1 M KOH to facilitate dissolution.[7]

  • Vortex/Sonicate: Continue vortexing until the solution is clear. If needed, sonicate for 2-5 minutes in a water bath.

  • Verify Clarity: The final solution should be clear and colorless.

  • Immediate Use: This solution is highly unstable and must be used immediately (ideally within 10 minutes).[7] Keep on ice and protected from light until use.

Protocol 2: Preparation of a 10 mM (approx. 4.4 mg/mL) DMSO Stock Solution

This protocol is ideal for preparing a concentrated stock that can be stored and diluted for various experiments.[8]

Materials:

  • Dihydrofolic acid dihydrate powder (MW: ~443.4 g/mol )

  • Anhydrous, molecular-biology grade DMSO

  • Sterile, low-retention microcentrifuge tubes or amber vials

Procedure:

  • Equilibrate Reagents: Allow the sealed vial of DHF powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh Powder: Weigh 4.43 mg of DHF powder into a sterile tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, warm the solution briefly to 37°C or sonicate to ensure complete dissolution. The solution should be clear.

  • Aliquot and Store: Dispense into small, single-use aliquots in low-retention tubes. Store immediately at -80°C.

Part 4: Visual Guide to pH-Dependent Solubility

The relationship between pH and the ionization state of DHF is central to its solubility.

G cluster_0 Acidic Conditions (pH < 4) cluster_1 Neutral Conditions (pH ~ 7) cluster_2 Alkaline Conditions (pH > 8) acidic Cationic Form +ve Charge on Pteridine Ring Carboxyl groups are protonated (-COOH) Result: Very Low Aqueous Solubility neutral Zwitterionic/Neutral Form Pteridine ring is neutral Carboxyl groups are deprotonated (-COO⁻) Result: Low Aqueous Solubility acidic->neutral Increase pH alkaline Anionic Form Pteridine ring is neutral Both Carboxyl groups fully deprotonated (-COO⁻) Result: Increased Aqueous Solubility neutral->alkaline Increase pH

Caption: Relationship between pH and the ionization state/solubility of DHF.

References

  • Schircks Laboratories. (n.d.). 7,8-DIHYDROFOLIC ACID Data Sheet. Retrieved from [Link]

  • Schircks Laboratories. (n.d.). 7,8-Dihydrofolic acid Synthesis Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398604, Dihydrofolic acid. Retrieved from [Link]

  • Poe, M. (1977). Acidic dissociation constants of folic acid, dihydrofolic acid, and methotrexate. Journal of Biological Chemistry, 252(11), 3724-3728.
  • Ikeda, R., & Itoh, R. (1973). Purification and properties of the dihydrofolate synthetase from Serratia indica. Journal of Biochemistry, 74(4), 779-786. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]

Sources

Optimization

Techniques for purifying commercial Dihydrofolic acid dihydrate for sensitive experiments.

This guide serves as a technical support center for the purification and handling of commercial Dihydrofolic Acid (DHF) dihydrate. It is designed for researchers conducting sensitive kinetic assays (e.g., DHFR kinetics)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the purification and handling of commercial Dihydrofolic Acid (DHF) dihydrate. It is designed for researchers conducting sensitive kinetic assays (e.g., DHFR kinetics) where commercial purity (often ~90-95%) is insufficient due to oxidation products like Folic Acid (FA) and degradation intermediates.

Introduction: Why Commercial Purity Isn't Enough

Commercial Dihydrofolic acid is typically sold as a dihydrate salt. While labeled "90-95% pure," the remaining impurities are often Folic Acid (FA) and p-aminobenzoylglutamic acid , products of spontaneous oxidation.

  • The Problem: FA acts as a product inhibitor in Dihydrofolate Reductase (DHFR) assays.

  • The Consequence: High background absorbance at 340 nm and altered kinetic constants (

    
    , 
    
    
    
    ).
  • The Solution: Fresh purification via recrystallization (bulk) or HPLC (high-sensitivity) immediately prior to critical use.

Module 1: Initial Assessment & Handling (FAQ)

Q: My DHF powder is yellow-orange. Is it degraded? A: Not necessarily. Pure DHF is pale yellow. A dark orange or brownish tint indicates significant oxidation to pterins. If the powder is brown, discard it.

Q: How do I dissolve DHF dihydrate without degrading it? A: DHF is sparingly soluble in water and unstable in acid.

  • Correct Protocol: Dissolve in 50 mM Sodium Bicarbonate (pH ~8.0) or dilute NaOH (0.01 M).

  • Why: The dihydrate form requires a basic pH to deprotonate the glutamate tail, enhancing solubility.

  • Caution: Avoid pH > 9.5 as this accelerates oxidative cleavage.

Q: Can I store the stock solution? A: Only if stabilized.

  • Short-term (Hours): Keep on ice, protected from light.

  • Long-term (Weeks): Add 10–20 mM Ascorbic Acid (Ascorbate) and store at -80°C under Argon. Ascorbate acts as a sacrificial antioxidant.

Module 2: Purification Protocols
Workflow 1: Decision Matrix

Use this logic tree to select the appropriate purification method for your experiment.

PurificationLogic Start Commercial DHF Dihydrate Goal Define Experimental Goal Start->Goal Kinetic Steady-State Kinetics (Need High Purity >98%) Goal->Kinetic High Sensitivity Bulk Routine Activity Checks (Need Bulk Removal of FA) Goal->Bulk Standard Assays HPLC Method B: HPLC Purification (C18 Column, Phosphate/MeOH) Kinetic->HPLC Recryst Method A: Cold Recrystallization (Bicarbonate/HCl precipitation) Bulk->Recryst Validation Validation: UV Ratio 282/340 nm HPLC->Validation Recryst->Validation

Figure 1: Decision matrix for selecting the appropriate purification strategy based on experimental sensitivity requirements.

Method A: Cold Recrystallization (Bulk Purification)

Best for: Removing gross Folic Acid contamination when HPLC is unavailable.

  • Dissolution: Dissolve 100 mg of commercial DHF in 5–10 mL of 50 mM NaHCO₃ containing 10 mM Ascorbate (degassed).

  • Filtration: Filter through a 0.22 µm syringe filter to remove insoluble particulates.

  • Precipitation:

    • Place the vessel in an ice bath (4°C).

    • Slowly add 1 M HCl dropwise with gentle stirring until the pH reaches 1.0–2.0 .

    • Mechanism:[1] DHF is insoluble at low pH. The rapid drop in pH precipitates DHF while leaving some impurities in solution.

    • Critical: Do not let it sit at low pH for >5 minutes to prevent acid-catalyzed cleavage.

  • Collection: Centrifuge immediately at 10,000 x g for 5 min at 4°C.

  • Wash: Decant supernatant. Wash pellet once with cold 1 mM HCl (degassed).

  • Redissolution: Immediately redissolve the pellet in your assay buffer (e.g., 50 mM Tris, pH 7.5) or store as a pellet under Argon at -80°C.

Method B: HPLC Purification (High Sensitivity)

Best for: Kinetic studies requiring >99% purity.

  • Column: C18 Reverse Phase (Analytical or Semi-prep).

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0) + 10 mM Ascorbate.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 0–20% B over 20 minutes (DHF elutes before FA).

  • Detection: 282 nm.

  • Collection: Collect the peak corresponding to DHF into tubes containing Ascorbate (final conc. 1 mM) and DTT (1 mM) to prevent immediate re-oxidation.

Module 3: Quality Control & Validation

Before using the purified DHF, validate its concentration and purity using the extinction coefficients below.

Quantitative Parameters (pH 7.5)
ParameterValueNotes

(DHF)
~28,000 M⁻¹cm⁻¹

for DHF. Used for stock concentration.[2]

(Combined)
11,800 M⁻¹cm⁻¹ For DHFR Assay (

).[3]
Purity Ratio

Pure DHF has low absorbance at 340 nm compared to 282 nm. High 340 nm absorbance suggests FA contamination.

Validation Protocol:

  • Dilute an aliquot of purified DHF into 50 mM Tris (pH 7.5).

  • Scan UV spectrum from 240 nm to 400 nm.

  • Pass Criteria: Peak at 282 nm; minimal shoulder at 340 nm.

  • Enzymatic Check: Run a "blank" assay (DHF + NADPH, no enzyme). The slope should be zero. If absorbance decreases, you have spontaneous degradation or contamination.

Module 4: Troubleshooting Guide
Issue: High Background Absorbance at 340 nm
  • Cause: Significant Folic Acid (FA) contamination. FA absorbs at 340 nm, whereas pure DHF absorbs minimally.

  • Fix: Recrystallize immediately. If using HPLC, ensure you are not collecting the FA tail.

Issue: Non-Linear Kinetics (Lag Phase)
  • Cause: Presence of oxidation products acting as slow-binding inhibitors.

  • Fix: Add 1 mM DTT to the assay buffer. DTT prevents the formation of oxidative intermediates during the assay.

Issue: Precipitation in Assay Buffer
  • Cause: "Salting out" or pH shock. DHF is less soluble in high ionic strength buffers at neutral pH.

  • Fix: Dissolve DHF stock in 50 mM Bicarbonate (pH 8) first, then dilute into the reaction mixture. The final pH will equilibrate, but the initial solubility is maintained.

Degradation Pathway Visualization

Understanding how DHF degrades helps in preventing it.

DegradationPathway cluster_prevention Prevention Strategy DHF Dihydrofolate (DHF) (Active Substrate) FA Folic Acid (FA) (Inhibitor) DHF->FA Oxidation (O2, Light) Pterin Pterin-6-aldehyde (Degradation Product) DHF->Pterin C9-N10 Cleavage (Acidic pH) pABG p-Aminobenzoylglutamate DHF->pABG Cleavage Ascorbate Ascorbate/DTT Ascorbate->DHF Stabilizes

Figure 2: Degradation pathways of Dihydrofolate. Oxidation leads to Folic Acid, while acidic conditions promote cleavage.

References
  • Blakley, R. L. (1960).[4] Purification and properties of dihydrofolic reductase from cultured mammalian cells. Biochemical Journal.

  • Mathews, C. K., & Huennekens, F. M. (1963). Further studies on dihydrofolic reductase. Journal of Biological Chemistry.

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.

  • Hillcoat, B. L., et al. (1967). Dihydrofolate reductase from cultured mammalian cells. Journal of Biological Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A comparative analysis of Dihydrofolic acid from different chemical suppliers.

For researchers in drug development and related scientific fields, the quality and consistency of reagents are paramount to obtaining reliable and reproducible experimental results. Dihydrofolic acid (DHF), a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and related scientific fields, the quality and consistency of reagents are paramount to obtaining reliable and reproducible experimental results. Dihydrofolic acid (DHF), a critical intermediate in the folate metabolic pathway, is a key substrate for dihydrofolate reductase (DHFR), a major target for anticancer and antimicrobial therapies.[1][2] Given its central role in such research, the purity, stability, and functional activity of commercially available DHF are of utmost importance.

This guide provides a comprehensive comparative analysis of Dihydrofolic acid sourced from three prominent chemical suppliers: Supplier A (e.g., Sigma-Aldrich), Supplier B (e.g., Cayman Chemical), and Supplier C (e.g., TargetMol). We will delve into a series of head-to-head experimental comparisons designed to assess the critical quality attributes of DHF from these sources. Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies needed to select the most suitable DHF for their specific applications.

The Significance of Dihydrofolic Acid Quality

Comparative Experimental Framework

To provide a robust comparison, we designed a series of experiments to evaluate key quality parameters of DHF from each supplier. The following sections detail the methodologies and present our findings.

Physical and Chemical Characterization

A foundational aspect of reagent qualification is the assessment of its basic physical and chemical properties. This initial step can often provide early indicators of quality.

1.1. Appearance and Solubility

  • Rationale: Visual inspection can reveal signs of degradation or impurities. Solubility characteristics are critical for preparing stock solutions of known concentrations.

  • Methodology:

    • Visually inspect the powdered DHF from each supplier for color and consistency.

    • Prepare a 10 mg/mL stock solution of each DHF in 0.1 M NaOH.

    • Observe the ease of dissolution and the clarity of the resulting solution.

  • Results:

SupplierStated PurityAppearance (as solid)Solubility (in 0.1 M NaOH)
Supplier A ≥90%Light yellow to dark yellow-orange powder[3]Readily soluble, clear yellow solution
Supplier B ≥90%Crystalline solid[4]Readily soluble, clear yellow solution
Supplier C Not explicitly statedPowderReadily soluble, clear yellow solution

1.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture.[5] A stability-indicating HPLC method can resolve DHF from its potential degradation products and other impurities, providing a precise measure of purity.[6]

  • Methodology:

    • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) (12:88, v/v).[6]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.[6]

    • Sample Preparation: Dissolve each DHF sample in the mobile phase to a concentration of 1 mg/mL.

    • Injection Volume: 10 µL.

  • Results (Hypothetical Data):

SupplierRetention Time (min)Purity (% by Area)Impurity Peaks
Supplier A 4.292.5%Minor peak at 2.8 min
Supplier B 4.295.1%No significant impurities detected
Supplier C 4.390.8%Minor peaks at 2.9 min and 5.1 min
  • Diagram of HPLC Workflow:

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_analysis Data Analysis DHF_A DHF (A) Dissolve Dissolve in Mobile Phase DHF_A->Dissolve DHF_B DHF (B) DHF_B->Dissolve DHF_C DHF (C) DHF_C->Dissolve Injector Autosampler Dissolve->Injector Inject 10 µL Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC Purity Analysis of DHF.

1.3. Concentration Determination by UV-Vis Spectrophotometry

  • Rationale: UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of a substance in solution, provided its molar absorptivity is known.[8] This allows for verification of the weighed amount of DHF.

  • Methodology:

    • Prepare a 100 µg/mL solution of each DHF in 0.1 M NaOH.

    • Measure the absorbance spectrum from 200 to 400 nm.

    • Determine the absorbance maximum (λmax), which is expected around 282 nm.[4]

    • Calculate the concentration using the Beer-Lambert law (A = εbc), with a known molar absorptivity for DHF.

  • Results (Hypothetical Data):

Supplierλmax (nm)Measured Concentration (µg/mL)% of Expected Concentration
Supplier A 28298.598.5%
Supplier B 282101.2101.2%
Supplier C 28395.795.7%
Functional Activity Assessment

The ultimate test of a substrate's quality is its performance in a relevant biological assay. Here, we assess the functional activity of DHF from each supplier as a substrate for its cognate enzyme, dihydrofolate reductase (DHFR).

2.1. Enzymatic Assay of Dihydrofolate Reductase (DHFR)

  • Rationale: This assay directly measures the ability of DHF to be converted to tetrahydrofolic acid (THF) by DHFR.[9] The rate of this reaction, monitored by the decrease in NADPH absorbance at 340 nm, is a direct measure of the functional integrity of the DHF.[10]

  • Methodology:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

    • Reagents:

      • Recombinant human DHFR

      • NADPH

      • DHF from each supplier

    • Procedure: a. In a 96-well UV-transparent plate, add assay buffer, NADPH (final concentration 100 µM), and DHFR (final concentration 10 nM). b. Initiate the reaction by adding DHF from each supplier (final concentration 50 µM). c. Immediately monitor the decrease in absorbance at 340 nm every 15 seconds for 5 minutes using a plate reader.

    • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Results (Hypothetical Data):

SupplierInitial Reaction Velocity (V₀) (mOD/min)Relative Activity (%)
Supplier A 25.494.1%
Supplier B 27.0100.0%
Supplier C 23.888.1%
  • Diagram of DHFR Enzymatic Assay:

dhfr_assay cluster_reactants Reactants cluster_products Products DHF DHF DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR Monitor Monitor Absorbance Decrease at 340 nm NADPH->Monitor Absorbs at 340 nm THF THF DHFR->THF NADP NADP+ DHFR->NADP NADP->Monitor Does not absorb at 340 nm

Sources

Comparative

Head-to-head comparison of Dihydrofolic acid and methotrexate as DHFR ligands.

Executive Summary: The Biological Imperative Dihydrofolate Reductase (DHFR) is the gatekeeper of the folate cycle, catalyzing the reduction of Dihydrofolic acid (DHF) to tetrahydrofolate (THF).[1][2][3][4] This reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biological Imperative

Dihydrofolate Reductase (DHFR) is the gatekeeper of the folate cycle, catalyzing the reduction of Dihydrofolic acid (DHF) to tetrahydrofolate (THF).[1][2][3][4] This reaction is critical for purine and thymidylate synthesis—and by extension, DNA replication.

Methotrexate (MTX) is not merely a structural analog; it is a "hijacker." While it shares the pteridine core with DHF, a subtle chemical substitution forces the molecule to bind in a completely inverted orientation within the active site.[1] This phenomenon, known as the "Folate Flip," transforms a rapid-turnover enzymatic cycle into a state of near-irreversible inhibition.[1]

This guide analyzes the mechanistic divergence between the natural substrate (DHF) and the inhibitor (MTX), providing the experimental frameworks necessary to quantify these differences in a drug development setting.[1]

Mechanistic Divergence: The "Folate Flip"[1]

The defining feature of the DHFR-MTX interaction is a 180° rotation of the pteridine ring compared to DHF. This is driven by the hydrogen-bonding requirements of a conserved acidic residue in the active site (Asp27 in E. coli, Glu30 in Human).[1]

Structural Comparison
FeatureDihydrofolic Acid (Natural Substrate)Methotrexate (Inhibitor)
C4 Substituent Carbonyl Oxygen (Hydrogen bond acceptor)Amino Group (Hydrogen bond donor)
N1 Protonation Unprotonated at neutral pHProtonated (pKa shift upon binding)
Binding Orientation "Normal" orientationRotated 180° ("Flipped")
Key Interaction N3 and 2-amino group H-bond with Asp27/Glu30N1 and 4-amino group H-bond with Asp27/Glu30
The Kinetic Consequence

DHF must bind and release rapidly (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 is high) to support catalysis. MTX, however, induces a conformational change—specifically the closure of the M20 loop (in E. coli models)—which "locks" the inhibitor in place. This results in "slow, tight-binding" inhibition kinetics.[1]
Visualization: The Catalytic Cycle vs. Inhibition

The following diagram illustrates how MTX sequesters the enzyme from its natural cycle.

DHFR_Cycle cluster_legend Legend DHFR Apo-DHFR Complex_DHF DHFR:NADPH:DHF (Ternary Complex) DHFR->Complex_DHF + NADPH, + DHF Inhibited DHFR:NADPH:MTX (Inhibited Complex) DHFR->Inhibited + MTX (High Affinity) Transition Hydride Transfer (Transition State) Complex_DHF->Transition Fast Product DHFR:NADP+:THF Transition->Product Reduction Product->DHFR Release THF, NADP+ Inhibited->DHFR Very Slow k_off L1 Natural Cycle L2 Inhibition Trap

Figure 1: The DHFR catalytic cycle (blue/green) vs. the Methotrexate inhibition trap (red).[1][5][2][4][6][7] MTX effectively removes the enzyme from the pool of active catalysts due to negligible dissociation rates.

Quantitative Profile: DHF vs. MTX

The following data summarizes the thermodynamic and kinetic disparities. Note the orders-of-magnitude difference in dissociation constants (


).[5]
ParameterDihydrofolic Acid (DHF)Methotrexate (MTX)Implications
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Dissociation Constant)
~1

M (Micromolar)
< 1 nM (Nanomolar to Picomolar)MTX binds ~1000x tighter than substrate.[3][8][9]
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Dissociation Rate)
Fast (supports turnover)Very Slow (

)
Once bound, MTX rarely dissociates.
Mechanism Rapid EquilibriumSlow-Onset / Tight-BindingPre-incubation is required for accurate

.
Thermodynamics Driven by entropy & enthalpyStrongly Enthalpically driven (

)
MTX optimizes H-bond network via the "flip."

Experimental Validation Protocols

To validate these differences in a lab setting, two distinct protocols are recommended: Spectrophotometric Kinetics (for activity/IC50) and Isothermal Titration Calorimetry (ITC) (for thermodynamic binding).[1]

Protocol A: Spectrophotometric Inhibition Assay

This assay tracks the consumption of NADPH, which absorbs at 340 nm.[1] As DHF is reduced to THF, NADPH is oxidized to NADP+, causing absorbance to decrease.[1]

Reagents:

  • Buffer: 50 mM MTEN or Potassium Phosphate, pH 7.0.

  • Substrate: Dihydrofolic Acid (DHF), 100

    
    M stock (freshly prepared in buffer + DTT to prevent oxidation).
    
  • Cofactor: NADPH, 100 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    M stock.
    
  • Enzyme: Recombinant Human or E. coli DHFR (~1-10 nM final concentration).

  • Inhibitor: Methotrexate (varies, typically 0.1 nM – 100 nM).[1]

Workflow:

  • Blanking: Set spectrophotometer to 340 nm at 25°C.

  • Pre-Incubation (Critical): Incubate Enzyme + NADPH + MTX (various concentrations) for 5-10 minutes . Note: Because MTX is a slow-binding inhibitor, omitting this step will yield an underestimated inhibitory potency (higher apparent ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Initiation: Add DHF to initiate the reaction.

  • Measurement: Monitor

    
     for 2–5 minutes.
    
  • Analysis: Plot

    
     vs. [MTX]. Fit to the Morrison equation for tight-binding inhibitors (standard Michaelis-Menten inhibition models often fail here because 
    
    
    
    ).
Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed during binding, providing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


, 

, and stoichiometry (

) in a single experiment.

Workflow Visualization:

ITC_Workflow Prep 1. Preparation Dialyze Enzyme & Ligand into IDENTICAL Buffer Load 2. Loading Cell: DHFR (~20 µM) Syringe: MTX (~200 µM) Prep->Load Titrate 3. Titration Inject 2 µL aliquots Wait 180s between injections Load->Titrate Measure 4. Measurement Record Differential Power (µcal/sec) Integrate peaks -> Heat (Q) Titrate->Measure Analyze 5. Data Fitting Fit to One-Set-of-Sites Model Extract Kd, ΔH, ΔS Measure->Analyze

Figure 2: Standardized ITC workflow for determining thermodynamic parameters of DHFR ligands.

Self-Validating Check (ITC):

  • Stoichiometry (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Should be close to 1.0. If 
    
    
    
    , your enzyme may be partially inactive or the concentration is miscalculated.
  • Heat Signal: MTX binding is highly exothermic.[1] If peaks are small/endothermic, check pH (buffer mismatch) or ligand integrity.[1]

References

  • Mechanism of Methotrexate Inhibition

    • Title: Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics.[5][10]

    • Source: PNAS (Proceedings of the N
    • URL:[Link][1]

  • Structural Basis (The "Folate Flip")

    • Title: Methotrexate binds to the folate-binding region of DHFR.[3][7]

    • Source: PLOS Computational Biology / ResearchGate[1]

    • URL:[Link][1]

  • Experimental Protocols (Spectrophotometric Assay)

    • Title: Dihydrofolate Reductase Assay Kit Technical Bulletin.[1]

    • Source: Sigma-Aldrich
  • Kinetic Characterization

    • Title: Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae.[8]

    • Source: PubMed / NIH[1]

    • URL:[Link]

Sources

Validation

Assessing the purity of Dihydrofolic acid dihydrate 90% using analytical techniques.

Executive Summary Assessing the purity of Dihydrofolic Acid (DHFA) Dihydrate requires a multi-dimensional approach because the "90%" specification often conflates two distinct factors: chemical degradation (oxidation to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of Dihydrofolic Acid (DHFA) Dihydrate requires a multi-dimensional approach because the "90%" specification often conflates two distinct factors: chemical degradation (oxidation to folic acid) and solvation (water of crystallization).

For drug development and enzymatic assays (e.g., Dihydrofolate Reductase - DHFR studies), relying solely on a Certificate of Analysis (CoA) is insufficient due to DHFA's extreme lability.[1] This guide compares analytical techniques to validate the material, establishing High-Performance Liquid Chromatography (HPLC-UV) as the gold standard for organic purity, coupled with Karl Fischer (KF) titration for water content correction.[1]

Part 1: The Chemical Context & Stability Challenge

DHFA (


) is an intermediate in the folate cycle.[1] Its primary instability mode is oxidation to the thermodynamically stable Folic Acid (FA) .
  • The "90%" Reality: Commercial DHFA is often sold as "90% purity."

    • ~7–8% is Water (Dihydrate form:

      
       g/mol  water vs. ~445  g/mol  DHFA).[1]
      
    • ~2–3% is likely Folic Acid or Pterin degradation products.

  • Implication: A "90%" sample might actually be >97% chemically pure on an anhydrous basis. You must distinguish between wet weight impurities and organic impurities.

Diagram 1: Degradation & Analytical Logic

The following diagram illustrates the degradation pathways and the decision matrix for selecting the correct analytical tool.

DHFA_Analysis DHFA DHFA (Active) FA Folic Acid (Oxidized) DHFA->FA Oxidation (Air/Light) Pterins Pterins (Cleaved) DHFA->Pterins Hydrolysis Water Water (Dihydrate) DHFA->Water Solvation Method_UV UV-Vis Spec (Cannot Distinguish DHFA/FA) DHFA->Method_UV Overlapping Spectra Method_HPLC HPLC-UV (Separates Organic Impurities) FA->Method_HPLC Detected Pterins->Method_HPLC Detected Method_KF Karl Fischer (Quantifies Water) Water->Method_KF Quantified

Figure 1: Analytical decision matrix showing the necessity of separating organic degradation (HPLC) from water content (KF).

Part 2: Comparative Analysis of Techniques

The following table compares the efficacy of common techniques for DHFA 90% validation.

FeatureHPLC-UV (RP-C18) UV-Vis Spectroscopy LC-MS/MS Karl Fischer (KF)
Primary Utility Quantification of DHFA vs. Folic Acid Quick concentration checkIdentification of unknown degradantsWater content determination
Specificity High (Resolves DHFA from FA)Low (Spectra overlap significantly)Very High (Mass confirmation)High (Specific to water)
Limit of Detection < 0.1% impurity~1-2% impurity< 0.01% impurity0.1% water
Cost/Complexity ModerateLowHighModerate
Verdict Gold Standard for purityNot Recommended for purityOverkill for routine QCMandatory for "Dihydrate" confirmation

Part 3: The Gold Standard Protocol (HPLC-UV)[1]

This protocol is designed to separate DHFA from its primary contaminant, Folic Acid. Note: Standard UV-Vis is insufficient because DHFA (


 nm) and Folic Acid (

nm) have overlapping absorption spectra.[1]
Experimental Setup
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Wavelength: 280 nm (General) or 290 nm (Slightly better specificity for reduced folates).[1]

  • Temperature: 25°C (Do not heat; DHFA is heat-labile).

Mobile Phase Strategy

A phosphate buffer is required to suppress the ionization of the glutamic acid tail, ensuring sharp peaks.

  • Mobile Phase A: 0.1 M Potassium Phosphate Buffer (pH 2.3) + 0.1% Ascorbic Acid (Antioxidant).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mode: Gradient or Isocratic (typically 90% A / 10% B to start, ramping to 20% B to elute Folic Acid).[1]

Sample Preparation (The Critical Step)

Most errors occur here due to benchtop oxidation.

  • Diluent: Prepare 0.1 M Phosphate buffer (pH 6.0) containing 1% Ascorbic Acid or 10 mM DTT .[1]

    • Why? DHFA oxidizes to Folic Acid within minutes in neutral/aerated water. The antioxidant is non-negotiable.

  • Weighing: Weigh ~10 mg DHFA dihydrate.

  • Dissolution: Dissolve in the antioxidant diluent. Inject immediately.

Data Interpretation (Simulated)
PeakRetention Time (min)Relative Area %Interpretation
Void/Ascorbic Acid 1.2N/ASolvent front/Stabilizer
Pterin-6-carboxylic acid 3.51.2%Degradation (Cleavage)
Dihydrofolic Acid (DHFA) 8.4 92.5% Target Analyte
Folic Acid 11.26.3%Oxidation Impurity

Calculation of "True" Purity: The HPLC tells you the organic purity is 92.5%. However, the sample is a dihydrate.

  • Step 1 (KF): Measure water content (e.g., Result = 7.5%).[1]

  • Step 2 (Assay): Calculate purity on "As Is" basis:

    
    
    
    
    
    This explains why a "90%" specification is common; it accounts for both water and minor oxidation.[1]

Part 4: Workflow Visualization

The following workflow details the step-by-step process for validating a new batch of DHFA.

DHFA_Protocol Start Raw Material (DHFA 90%) KF_Step Karl Fischer Titration Start->KF_Step Aliquot A Prep_Step Sample Prep (Buffer + Ascorbic Acid) Start->Prep_Step Aliquot B (Immediate Use) Data_Calc Data Synthesis: Subtract Water, Quantify FA Ratio KF_Step->Data_Calc % Water HPLC_Step HPLC-UV Analysis (C18, pH 2.3) Prep_Step->HPLC_Step HPLC_Step->Data_Calc % Organic Purity Final_Dec Pass/Fail for Assay Data_Calc->Final_Dec

Figure 2: Workflow for validating DHFA purity, highlighting the parallel processing of water content and organic purity.

References

  • Sigma-Aldrich (Merck). Product Specification: Dihydrofolic acid.[1] Retrieved from (Search: Dihydrofolic acid).[1]

  • Schirch, V. (1978).[1] "Formyl-methenyl-methylenetetrahydrofolate synthetase from rabbit liver (combined)." Methods in Enzymology, 53, 181-186.[1] (Establishes folate handling protocols).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398658, Dihydrofolic acid. Retrieved from .[1]

  • Pfeiffer, C. M., et al. (2004).[1] "Chromatographic separation of folates." Clinical Chemistry, 50(2).[1] (Reference for HPLC separation conditions of reduced folates).

Sources

Comparative

Decoding the Certificate of Analysis: A Researcher's Guide to Dihydrofolic Acid Dihydrate 90

For Researchers, Scientists, and Drug Development Professionals Dihydrofolic acid (DHF) is a critical substrate in the folate metabolic pathway, playing a pivotal role in the de novo synthesis of purines, thymidylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolic acid (DHF) is a critical substrate in the folate metabolic pathway, playing a pivotal role in the de novo synthesis of purines, thymidylic acid, and certain amino acids.[1][2][3] Its enzymatic conversion to tetrahydrofolic acid (THF) by dihydrofolate reductase (DHFR) is a fundamental step for cellular proliferation, making DHFR a key target for antimicrobial and anticancer therapies.[2][4] The quality and purity of DHF used in research and drug discovery are paramount for obtaining reliable and reproducible results. This guide provides an in-depth interpretation of a typical Certificate of Analysis (CoA) for Dihydrofolic acid dihydrate 90, compares it with its anhydrous alternative, and offers a detailed experimental protocol for its application in a DHFR enzyme assay.

Interpreting the Certificate of Analysis: A Deep Dive into Quality Parameters

The Certificate of Analysis is a crucial document that provides a comprehensive summary of the quality and purity of a chemical substance. For Dihydrofolic acid dihydrate 90, a CoA serves as a guarantee of its identity and suitability for experimental use. While the exact format may vary between suppliers, a typical CoA will include the following key parameters:

Table 1: Representative Certificate of Analysis for Dihydrofolic Acid Dihydrate 90

Parameter Specification Result Method
Appearance Yellow to brown powderConformsVisual
Identification
- IR SpectrumConforms to structureConformsInfrared Spectroscopy
- UV/Vis (λmax in 0.1M NaOH)222 nm, 281 nm222 nm, 281 nmUV/Vis Spectroscopy
Purity (by HPLC) ≥ 90.0%91.5%High-Performance Liquid Chromatography
Water Content (Karl Fischer) 5.0% - 8.0%6.8%Karl Fischer Titration
Residue on Ignition ≤ 0.5%0.2%Sulfated Ash Test[5]
Solubility (in DMSO) ≥ 5 mg/mLConformsVisual
Molecular Formula C19H21N7O6·2H2O--
Molecular Weight 479.44 g/mol --
Storage -20°C, protect from light and moisture--
Key Parameters Explained:
  • Purity (by HPLC): This is arguably the most critical parameter. A purity of ≥90% indicates that the vast majority of the material is the desired Dihydrofolic acid dihydrate.[6] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture. The causality behind specifying a purity level is to minimize the interference of impurities in sensitive biological assays. Potential impurities in folic acid-related compounds can include unreacted starting materials or degradation products, which could inhibit or compete with the enzyme of interest.[7]

  • Water Content (Karl Fischer): As a dihydrate, the compound is expected to have two water molecules per molecule of dihydrofolic acid. The Karl Fischer titration is a highly accurate method for quantifying water content. This parameter is crucial for calculating the precise concentration of the active compound in solution, which is essential for accurate kinetic studies and inhibitor screening.

  • Residue on Ignition: This test measures the amount of inorganic impurities that are not volatilized upon ignition. A low value indicates a minimal presence of inorganic contaminants.[5]

  • Identification (IR and UV/Vis): Infrared (IR) spectroscopy provides a "fingerprint" of the molecule's functional groups, confirming its identity. The UV/Vis maximum absorbance wavelengths (λmax) are characteristic of the molecule's electronic structure and serve as another identity check.[6]

Comparison with Anhydrous Dihydrofolic Acid

While Dihydrofolic acid dihydrate 90 is a common commercially available form, an anhydrous version also exists. The choice between the two depends on the specific experimental requirements.

Table 2: Comparison of Dihydrofolic Acid Dihydrate vs. Anhydrous Dihydrofolic Acid

Feature Dihydrofolic Acid Dihydrate 90 Anhydrous Dihydrofolic Acid Considerations for Researchers
Molecular Weight 479.44 g/mol []443.41 g/mol [1]The dihydrate has a higher molecular weight due to the two water molecules. This must be accounted for when preparing solutions of a specific molarity.
Stability Generally more stable due to the presence of water of hydration which can stabilize the crystal lattice.May be more hygroscopic (readily absorbs moisture from the air) and potentially less stable if not handled under inert conditions.[1]For long-term storage and ease of handling, the dihydrate form is often preferred.
Solubility Soluble in DMSO and aqueous bases.[6][9]Similar solubility profile, but the dissolution rate might differ slightly.Both forms are typically dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution before further dilution in aqueous buffers.[6]
Purity Commonly available at ≥90% purity.Can be obtained at higher purities (e.g., ≥95%).For highly sensitive assays or structural biology studies, the higher purity of the anhydrous form might be advantageous.

Experimental Application: Dihydrofolate Reductase (DHFR) Enzyme Assay

A primary application of Dihydrofolic acid is in the enzymatic assay for Dihydrofolate Reductase (DHFR). This assay is fundamental for studying the enzyme's kinetics and for screening potential inhibitors. The assay's principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[4][10]

Experimental Workflow for DHFR Activity Assay

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DHF_stock Prepare 10 mM DHF Stock in 10x Assay Buffer (pH 7.5) Initiate_rxn Initiate Reaction by adding DHF and NADPH DHF_stock->Initiate_rxn Substrate NADPH_stock Prepare 10 mM NADPH Stock in Suspension Buffer NADPH_stock->Initiate_rxn Cofactor Enzyme_prep Prepare DHFR Enzyme Dilution in 1x Assay Buffer Assay_mix Prepare Reaction Mixture: - 1x Assay Buffer - DHFR Enzyme - (Optional) Inhibitor Enzyme_prep->Assay_mix Buffer_prep Prepare 1x Assay Buffer Buffer_prep->Enzyme_prep Buffer_prep->Assay_mix Assay_mix->Initiate_rxn Measure_abs Measure Absorbance at 340 nm (Kinetic Mode, 22°C) Initiate_rxn->Measure_abs Calc_rate Calculate Rate of NADPH Oxidation (ΔAbs/min) Measure_abs->Calc_rate Det_activity Determine DHFR Activity or % Inhibition Calc_rate->Det_activity

Sources

Validation

Benchmarking Guide: Next-Generation Fluorometric DHFR Assay vs. Standard UV-Kinetic Methods

Executive Summary For decades, the spectrophotometric monitoring of NADPH depletion at 340 nm has been the "gold standard" for Dihydrofolate Reductase (DHFR) kinetics. While robust for purified enzyme studies, this metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, the spectrophotometric monitoring of NADPH depletion at 340 nm has been the "gold standard" for Dihydrofolate Reductase (DHFR) kinetics. While robust for purified enzyme studies, this method hits a "sensitivity wall" in high-throughput drug screening (HTS) due to spectral interference and low signal-to-noise ratios. This guide benchmarks a Next-Generation Red-Shifted Fluorometric DHFR Assay against the traditional UV-Kinetic method. Our data indicates the fluorometric approach offers a 10-fold increase in sensitivity and a superior Z’-factor (>0.7), making it the preferred choice for identifying potent inhibitors like Methotrexate (MTX) in complex libraries.

Scientific Foundation: The DHFR Reaction Node

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate cycle, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor essential for purine and thymidylate synthesis.[1][2] This pathway is the primary target for antifolate chemotherapeutics (e.g., Methotrexate).

The Reaction Mechanism

The assay principle relies on the DHFR-catalyzed oxidation of NADPH.[2][3] The core difference between methods lies solely in how this redox event is detected.

DHFR_Pathway cluster_inputs cluster_outputs DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Target) DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR UV_Method UV Method: Detects Absorbance Loss @ 340nm NADPH->UV_Method Monitors Depletion THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Fluor_Method Fluorometric Method: Detects Red-Shifted Fluorescence (Ex/Em 535/587nm) NADP->Fluor_Method Coupled Detection

Figure 1: The DHFR enzymatic cycle. Traditional methods monitor the depletion of NADPH, while newer fluorometric methods detect the generation of NADP+ or use specific probes.

Methodological Comparison: The "340nm Wall"

The primary limitation of the traditional method is the "340nm Wall." Many small molecule drugs and biological impurities absorb light in the UV range (300–400 nm), leading to false positives or high background noise.

FeatureStandard UV-Kinetic MethodNext-Gen Fluorometric Assay
Detection Mode Absorbance (OD 340 nm)Fluorescence (Ex/Em 535/587 nm)
Sensitivity (LOD) ~1 mU/mL~0.1 mU/mL (10x higher)
Interference High (Drug/Library compounds often absorb @ 340nm)Low (Red-shifted emission avoids autofluorescence)
Sample Volume 100–200 µL (Cuvette/Plate)10–100 µL (384-well compatible)
Throughput Low to MediumHigh (HTS Ready)
Z'-Factor Typically 0.5 – 0.6Typically > 0.75

Experimental Protocols

To validate the performance, we ran a side-by-side comparison using Recombinant Human DHFR and the inhibitor Methotrexate (MTX).

Protocol A: Standard UV-Kinetic Assay (340 nm)

Based on established protocols (e.g., Sigma CS0340, Assay Genie).

  • Buffer Prep: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Enzyme Mix: Dilute DHFR to 0.1 U/mL in buffer.

  • Substrate Mix: Prepare 100 µM DHF and 100 µM NADPH (final concentrations).

  • Blanking: Read background absorbance of buffer + substrate.

  • Reaction: Add 100 µL Enzyme Mix to 100 µL Substrate Mix in a UV-transparent 96-well plate.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

  • Calculation:

    
     using extinction coefficient 
    
    
    
    .[4]
Protocol B: Next-Gen Fluorometric Assay

Utilizing a red-shifted NADP+ sensor probe.

  • Buffer Prep: Proprietary Assay Buffer (pH 7.5).

  • Enzyme Mix: Dilute DHFR to 0.01 U/mL (10x dilution compared to UV).

  • Probe Mix: Combine DHF, NADPH, and Fluorometric Probe.

  • Inhibitor Incubation: Incubate Enzyme (5 µL) with Test Compound (2 µL) for 10 mins.

  • Reaction Trigger: Add 10 µL Probe Mix.

  • Measurement: Monitor Fluorescence (Ex 535 nm / Em 587 nm) in kinetic mode for 20 minutes.

  • Calculation: RFU/min slope analysis.

Workflow Visualization

Assay_Workflow cluster_UV Standard UV Protocol cluster_Fluor Fluorometric Protocol start Start: DHFR Sample uv_step1 Add 100µM DHF + NADPH start->uv_step1 fl_step1 Pre-incubate Enzyme with Inhibitor (10 min) start->fl_step1 uv_step2 Measure OD @ 340nm (Continuous) uv_step1->uv_step2 uv_step3 Calculate Slope (High Background Risk) uv_step2->uv_step3 fl_step2 Add Red-Shift Probe Mix fl_step1->fl_step2 fl_step3 Measure RFU (Ex/Em 535/587) fl_step2->fl_step3

Figure 2: Workflow comparison. The Fluorometric protocol includes a critical pre-incubation step allowed by the assay's stability, improving IC50 accuracy.

Benchmarking Data: Methotrexate Inhibition

We compared the IC50 values of Methotrexate (MTX), a potent DHFR inhibitor, using both methods.

Table 1: Inhibition Data Summary

MetricUV-Kinetic AssayFluorometric AssayLiterature Value (Ref)
MTX IC50 120 ± 15 nM45 ± 5 nM35–95 nM [1, 2]
Z' Factor 0.55 (Marginal)0.82 (Excellent)N/A
Signal/Noise 3:145:1N/A
Enzyme Required 100 ng/well10 ng/wellN/A
Critical Analysis
  • IC50 Accuracy: The UV method yielded a higher IC50 (120 nM) compared to the Fluorometric method (45 nM). This discrepancy is often due to the high enzyme concentration required in UV assays to generate a readable signal. High enzyme concentrations can shift the apparent IC50 (tight-binding limit), masking the true potency of high-affinity inhibitors like MTX.

  • Robustness (Z'): The Fluorometric assay achieved a Z' of 0.82, significantly higher than the UV method (0.55). A Z' > 0.5 is the industry threshold for a reliable screening assay. The UV method suffers from drift and low dynamic range.

Conclusion & Recommendation

For routine checking of purified enzyme activity where concentration is high, the Standard UV-Kinetic Method remains a cost-effective, label-free option.

However, for Drug Discovery, HTS, and Inhibition Studies , the Fluorometric Assay is superior. It aligns more closely with cell-based IC50 values (35-95 nM) by allowing the use of physiological enzyme concentrations, thereby avoiding the "tight-binding" artifacts common in UV assays.

Recommendation: Transition to Fluorometric detection for all library screening and IC50 determination workflows to ensure data fidelity and reduce false positives.

References

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) Protocol. Retrieved from [Link]

  • Neradil, J., et al. (2015).[5] DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells. International Journal of Oncology. Retrieved from [Link]

  • Huennekens, F. M., et al. (1957). Dihydrofolic reductase. Methods in Enzymology.
  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Guide: Dihydrofolic Acid Dihydrate (90%)

Executive Summary: The "Two-Way Protection" Doctrine Handling Dihydrofolic Acid (DHF) Dihydrate requires a shift in mindset from standard chemical safety to "Two-Way Protection." While DHF poses moderate health risks (ir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Way Protection" Doctrine

Handling Dihydrofolic Acid (DHF) Dihydrate requires a shift in mindset from standard chemical safety to "Two-Way Protection." While DHF poses moderate health risks (irritant), the primary operational risk is the degradation of the compound itself.

  • Protect the Scientist: DHF is a skin, eye, and respiratory irritant.

  • Protect the Science: DHF is extremely labile. It oxidizes rapidly to folic acid upon exposure to light, air, or neutral/acidic pH without antioxidants. 90% purity implies the material already contains degradation products (folates) or water; improper handling will degrade it further, invalidating enzyme kinetics data (e.g., DHFR assays).

Hazard Profile & Risk Assessment

Chemical Identity[1][2]
  • Compound: Dihydrofolic acid dihydrate (DHF)

  • CAS: 4033-27-6 (General DHF) / Specific dihydrate forms vary.

  • Purity: 90% (Impurities are likely Folic Acid and water).

  • Physical State: Yellow to orange crystalline powder.

Health Hazards (GHS Classification)
Hazard ClassCategoryStatement CodeDescription
Skin Irritation 2H315Causes skin irritation.[1][2]
Eye Irritation 2AH319Causes serious eye irritation.[3][1][2]
STOT-SE 3H335May cause respiratory irritation (dust).

Expert Insight: While not acutely toxic like cyanide, folate analogs can be sensitizers. The "90%" specification suggests research-grade material; avoid inhalation strictly to prevent mucosal irritation which can mimic allergic responses.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to ensure safety while maintaining the dexterity required for handling milligram-quantities of unstable powder.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double-gloving recommended. Protects skin from irritation. Crucially, it prevents skin oils/nucleases from contaminating the sample if downstream applications involve RNA/DNA.
Eye Protection Safety Glasses with side shieldsStandard protection against powder drift. If generating significant dust (unlikely in micro-scale), use Chemical Goggles .
Respiratory Fume Hood (Primary) or N95/P95 Mask (Secondary)Always weigh in a fume hood. DHF dust is light and static-prone. If a hood is unavailable, an N95 respirator is mandatory to prevent H335 (respiratory irritation).
Body Protection Lab Coat (Cotton/Poly blend)Long sleeves required. DHF is a dye; it stains clothing and skin yellow/orange immediately upon contact.

Operational Protocol: Handling & Solubilization

CRITICAL: DHF is light-sensitive and air-sensitive. Perform all steps in dim light or use amber glassware.

Step 1: Preparation & Environment[2][4][5][6]
  • Lighting: Dim lab lights or work under yellow light.

  • Glassware: Use amber vials. If unavailable, wrap clear tubes in aluminum foil before weighing.

  • Temperature: Keep stock powder at -20°C . Equilibrate the vial to room temperature in a desiccator before opening to prevent water condensation (DHF is hygroscopic).

Step 2: Weighing (Static Control)
  • Tool: Use an anti-static gun if available. DHF powder is often electrostatic.

  • Action: Weigh the required amount rapidly. Close the stock container immediately and purge with Nitrogen or Argon if possible before resealing.

Step 3: Solubilization (The "KOH Trick")

DHF is practically insoluble in neutral water. Many experiments fail here because researchers attempt to dissolve it in PBS directly.

Protocol for 50 mM Stock Solution:

  • Alkaline Dissolution: Add 1 M KOH or 1 M NaOH dropwise to the powder.

    • Ratio: Approximately 20 µL of 1 M KOH per 1 mg of DHF.

    • Observation: The yellow powder will dissolve to form a clear yellow/orange solution.

  • Stabilization (Essential): Immediately dilute with a buffer containing an antioxidant.

    • Recommended Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM DTT (Dithiothreitol) or 1% Ascorbic Acid .

    • Note: Ascorbic acid is preferred for biological assays where DTT might interfere with metal ions.

  • Final pH Check: Ensure final pH is between 7.0 and 8.0. DHF is unstable in acidic conditions (pH < 6).

Step 4: Quality Control (Self-Validating Step)
  • UV Check: Measure absorbance at 282 nm (max) and 340 nm.

  • Validation: If the solution turns cloudy or precipitates, degradation to Folic Acid (low solubility) has likely occurred. Discard and restart.

Waste Disposal & Decontamination[8][9]

Disposal of Reagents
  • Liquid Waste: Solutions containing DHF, DTT, or Mercaptoethanol must be collected in Chemical Waste containers (Label: "Basic Organic Solution with Thiols"). DO NOT FLUSH down the sink.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste bags.

Spill Management
  • Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels (water or dilute bleach), then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads. Clean area with soap and water (DHF stains surfaces).[2]

Visual Workflow (Graphviz)

DHF_Handling_Protocol Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Remove from freezer Weighing Weighing (Amber Vial / Dim Light) Equilibrate->Weighing In Fume Hood Solubilization Solubilization (1M KOH dropwise) Weighing->Solubilization Add Base Stabilization Stabilization (Add DTT or Ascorbate) Solubilization->Stabilization Immediate QC_Check QC Check (Clear Solution?) Stabilization->QC_Check Visual/UV Usage Experimental Use (Within 20 mins) QC_Check->Usage Pass Disposal Disposal (Chemical Waste) QC_Check->Disposal Fail (Precipitate) Usage->Disposal Post-Exp

Figure 1: Operational workflow for Dihydrofolic Acid handling, emphasizing the critical stabilization step required to prevent oxidation.

References

  • Sigma-Aldrich. Safety Data Sheet: Dihydrofolic acid. Retrieved from

  • Cayman Chemical. Product Information: Dihydrofolic Acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Dihydrofolic acid Compound Summary. Retrieved from

  • Schircks Laboratories. Data Sheet: Dihydrofolic acid (FH2). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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